(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
Description
Properties
IUPAC Name |
(1R,2S)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVHJGJBJLFWEX-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446061 | |
| Record name | (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56571-92-7, 127641-25-2 | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056571927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127641252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1- propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R3UV0B3DE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-PHENYL-2-(PYRROLIDIN-1-YL)PROPAN-1-OL, (1R,2S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIS9Q321LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
CAS Number: 127641-25-2
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the chemical properties, synthesis, pharmacological actions, and experimental protocols related to (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. This chiral amino alcohol is a significant compound in medicinal chemistry and neuroscience, primarily recognized for its role as a norepinephrine-dopamine reuptake inhibitor (NDRI).
Chemical and Physical Properties
This compound, also known as (1R,2S)-prolintanol, is a stereoisomer of prolintane. Its specific three-dimensional structure is crucial to its biological activity. The fundamental physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 127641-25-2 | [1][2] |
| Molecular Formula | C₁₃H₁₉NO | [1] |
| Molecular Weight | 205.30 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 45-48 °C | |
| Purity | ≥98% | [2] |
Synthesis and Manufacturing
The synthesis of specific stereoisomers of prolintane, such as this compound, is a key area of research. The stereochemistry is critical for its interaction with biological targets.
Experimental Protocol: Stereoselective Synthesis
A common approach to synthesizing optically pure enantiomers of prolintane involves starting with optically active precursors. One reported method utilizes R-(+)- and S-(-)-phenylalaninol as starting materials.[3]
Reaction Scheme:
A generalized synthetic pathway can be visualized as follows:
References
(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol synonyms
An In-Depth Technical Guide to (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral chemical compound of significant interest in medicinal chemistry and pharmacology. As a stereoisomer of the central nervous system (CNS) stimulant prolintane, it is classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). This document provides a comprehensive technical overview of its known synonyms, physicochemical properties, pharmacological actions, and its role as a chiral building block in pharmaceutical synthesis. While specific experimental data for this particular stereoisomer is limited in publicly available literature, this guide consolidates the existing knowledge and provides context based on closely related compounds.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name this compound is also known by several other names and identifiers. Establishing these synonyms is crucial for conducting thorough literature and database searches.
| Identifier Type | Identifier | Citation |
| Systematic Name | This compound | [1] |
| Common Synonym | (1R,2S)-N,N-Tetramethylenenorephedrine | [2] |
| Alternative Name | (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol | [1] |
| CAS Number | 127641-25-2 | [3] |
| PubChem CID | 10856631 | [1] |
| Molecular Formula | C13H19NO | [3] |
| Molecular Weight | 205.30 g/mol | [3] |
| InChI Key | FZVHJGJBJLFWEX-AAEUAGOBSA-N | [3] |
Physicochemical Properties
The following table summarizes the known and predicted physicochemical properties of this compound.
| Property | Value | Citation |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 45-48 °C | [4] |
| Optical Rotation | [α]²⁰/D = +15° (c = 2 in Chloroform) | [4] |
| Purity | ≥ 98% (GC) | [4] |
Pharmacological Profile
This compound is a norepinephrine-dopamine reuptake inhibitor (NDRI).[5] NDRIs function by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft.[5][6] This enhanced noradrenergic and dopaminergic activity is responsible for the compound's stimulant effects.
The primary applications and areas of research for this compound include:
-
CNS Stimulant: Due to its NDRI activity, it has potential as a central nervous system stimulant.[5]
-
Pharmaceutical Development: It serves as a key intermediate and chiral building block in the synthesis of various pharmaceuticals, including analgesics and anti-anxiety medications.[2]
-
Neuroscience Research: It is utilized in studies investigating neurotransmitter modulation to better understand brain function.[2]
Signaling Pathway
As a norepinephrine-dopamine reuptake inhibitor, this compound exerts its effects at the presynaptic terminal of noradrenergic and dopaminergic neurons. The following diagram illustrates this mechanism of action.
Experimental Protocols
Detailed experimental protocols for the synthesis of the specific (1R,2S) stereoisomer are not extensively documented in the available literature. However, the synthesis of the related compound prolintane and its analogs generally involves reductive amination or other established synthetic routes. The following is a generalized workflow based on common synthetic strategies for similar compounds.
General Synthetic Workflow
Analytical Data
Specific analytical data such as 1H NMR, 13C NMR, IR, and mass spectra for this compound are not available in the cited search results. Researchers are advised to acquire and interpret their own analytical data for this compound. The predicted spectral data can be obtained from chemical databases, but experimental verification is essential.
Conclusion
This compound is a chiral compound with significant potential in pharmacology and synthetic chemistry. Its role as a norepinephrine-dopamine reuptake inhibitor makes it a person of interest for CNS-related research and drug development. While there is a foundation of knowledge regarding its identity, basic properties, and mechanism of action, a notable gap exists in the public domain concerning detailed quantitative pharmacological data, specific experimental protocols, and comprehensive analytical data for this particular stereoisomer. Further research is warranted to fully characterize this compound and unlock its therapeutic and synthetic potential.
References
- 1. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)- | C13H19NO | CID 10856631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)-1-propanol (98%) - Amerigo Scientific [amerigoscientific.com]
- 4. (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol | RUO [benchchem.com]
- 5. Prolintane - Wikipedia [en.wikipedia.org]
- 6. The abuse potential of prolintane in rodents: Behavioral pharmacology approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. The document details the expected spectroscopic characteristics based on its structure and data from analogous compounds, outlines general experimental protocols for acquiring such data, and illustrates the logical workflow for structural confirmation. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound is a chiral organic compound with the following key identifiers:
-
Molecular Formula: C₁₃H₁₉NO
-
Molecular Weight: 205.30 g/mol [1]
-
CAS Number: 127641-25-2[2]
-
Appearance: White to off-white crystalline powder[3]
-
Melting Point: 45 - 48 °C[3]
-
Optical Rotation: [α]²⁰/D = +15° (c = 2 in Chloroform)[4]
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~ 7.20 - 7.40 | m | 5H | Ar-H (Phenyl) | Complex multiplet typical for a monosubstituted benzene ring. |
| ~ 4.50 - 4.60 | d | 1H | CH-OH | Benzylic proton, doublet due to coupling with the adjacent CH proton. |
| ~ 2.80 - 3.00 | m | 1H | CH-N | Methine proton adjacent to the pyrrolidine ring. |
| ~ 2.40 - 2.70 | m | 4H | N-(CH₂)₂ (Pyrrolidine) | Protons on the carbons adjacent to the nitrogen in the pyrrolidine ring. |
| ~ 1.70 - 1.90 | m | 4H | (CH₂)₂ (Pyrrolidine) | Protons on the β-carbons of the pyrrolidine ring. |
| ~ 2.50 (variable) | br s | 1H | OH | Broad singlet, chemical shift is concentration and temperature dependent. Can be confirmed by D₂O exchange. |
| ~ 0.90 - 1.00 | d | 3H | CH₃ | Doublet due to coupling with the adjacent CH proton. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~ 142 - 144 | Ar-C (Quaternary) | The carbon of the phenyl ring attached to the propanol chain. |
| ~ 127 - 129 | Ar-CH | Aromatic carbons. |
| ~ 125 - 127 | Ar-CH | Aromatic carbons. |
| ~ 75 - 78 | CH-OH | Benzylic carbon bearing the hydroxyl group. |
| ~ 65 - 68 | CH-N | Carbon adjacent to the pyrrolidine nitrogen. |
| ~ 52 - 55 | N-(CH₂)₂ (Pyrrolidine) | Carbons in the pyrrolidine ring adjacent to the nitrogen. |
| ~ 23 - 25 | (CH₂)₂ (Pyrrolidine) | β-carbons of the pyrrolidine ring. |
| ~ 14 - 16 | CH₃ | Methyl group carbon. |
Table 3: Key IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~ 3600 - 3200 | Broad | O-H stretch | Alcohol |
| ~ 3080 - 3020 | Medium | C-H stretch (sp²) | Aromatic |
| ~ 2980 - 2850 | Strong | C-H stretch (sp³) | Aliphatic |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic Ring |
| ~ 1150 - 1050 | Strong | C-O stretch | Alcohol |
| ~ 1100 - 1000 | Medium | C-N stretch | Amine |
| ~ 760, 700 | Strong | C-H bend (out-of-plane) | Monosubstituted Phenyl |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Data
| m/z | Possible Fragment Ion | Notes |
| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺). |
| 187 | [M - H₂O]⁺ | Loss of water from the molecular ion. |
| 107 | [C₇H₇O]⁺ | Benzylic cleavage, formation of the hydroxyphenylmethyl cation. |
| 98 | [C₆H₁₂N]⁺ | Cleavage between the two chiral centers, formation of the N-methylpyrrolidinium cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation. |
| 70 | [C₄H₈N]⁺ | Pyrrolidinyl cation. |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For ¹H NMR, tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Obtain a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
To confirm the hydroxyl proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The OH peak should disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Obtain a proton-decoupled ¹³C spectrum.
-
A larger number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are usually required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ groups.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Acquisition:
-
Place the sample (ATR or KBr pellet) in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Acquisition:
-
Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
The electron energy is typically set to 70 eV for EI.
-
Structural Confirmation Workflow
The collective spectroscopic data provides a robust confirmation of the chemical structure of this compound. The logical flow of this confirmation is illustrated in the diagram below.
Caption: Workflow for the structural elucidation of this compound.
This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural assignment and purity assessment, it is always recommended to acquire and interpret experimental data for the specific sample under investigation.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol with applications in pharmaceutical research. The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure and its proton network.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted based on the analysis of structurally similar compounds and established chemical shift principles. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These values are anticipated for a spectrum recorded in a standard deuterated solvent such as chloroform-d (CDCl₃) at room temperature.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H (aromatic) | 7.20 - 7.40 | Multiplet | - | 5H |
| CH-OH (benzylic) | 4.50 - 4.70 | Doublet | 3.0 - 5.0 | 1H |
| CH-N (methine) | 2.80 - 3.00 | Multiplet | - | 1H |
| Pyrrolidine-CH₂ (α to N) | 2.40 - 2.60 | Multiplet | - | 4H |
| Pyrrolidine-CH₂ (β to N) | 1.70 - 1.90 | Multiplet | - | 4H |
| CH₃ (methyl) | 0.90 - 1.10 | Doublet | 6.0 - 7.0 | 3H |
| OH (hydroxyl) | Variable | Broad Singlet | - | 1H |
Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent.
Experimental Protocol for ¹H NMR Spectroscopy
This section details a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d is a common choice for similar small organic molecules.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
2.2. Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
Temperature: 298 K (25 °C).
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.
Visualization of Molecular Structure and Connectivity
The following diagrams illustrate the molecular structure and the logical workflow for the NMR analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Workflow for ¹H NMR analysis.
Technical Guide: 13C NMR Data for (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) data for the chiral compound (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents a predicted 13C NMR dataset. This information is valuable for the structural elucidation, quality control, and characterization of this compound and related structures in research and development settings.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were computationally generated using established NMR prediction algorithms and are reported in parts per million (ppm) relative to a standard reference. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular structure diagram below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 75.2 |
| C2 | 65.8 |
| C3 | 15.1 |
| C4 (ipso) | 142.5 |
| C5, C9 (ortho) | 126.5 |
| C6, C8 (meta) | 128.3 |
| C7 (para) | 127.8 |
| C10, C13 | 52.4 |
| C11, C12 | 23.6 |
Disclaimer: This data is predicted and should be used as a reference. Experimental verification is recommended for definitive structural assignment.
Molecular Structure and Atom Numbering
The logical relationship between the carbon atoms and their predicted chemical shifts is visualized in the following diagram.
Caption: Molecular structure of this compound with IUPAC numbering.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring a 13C NMR spectrum of an organic compound such as this compound.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 10-50 mg of the solid compound.
-
Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), or Methanol-d4 (CD3OD)). The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm. Some deuterated solvents are available with TMS already added.
2. NMR Instrument Setup:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Probe Tuning: The NMR probe should be tuned to the 13C frequency.
-
Locking and Shimming: The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp, symmetrical peaks.
3. Data Acquisition:
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Pulse Angle: A 30-45 degree pulse angle is commonly used to allow for faster repetition rates.
-
Acquisition Time (at): Typically set between 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds between pulses is generally sufficient for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.
-
Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
-
Spectral Width (sw): A typical spectral width for 13C NMR is around 200-250 ppm.
4. Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced by setting the solvent peak to its known value (e.g., CDCl3 at 77.16 ppm) or the TMS peak to 0.00 ppm.
-
Peak Picking: The chemical shifts of the peaks in the spectrum are identified and tabulated.
Logical Workflow for 13C NMR Analysis
The process from sample preparation to final data analysis follows a structured workflow.
Caption: Experimental workflow for 13C NMR spectroscopy.
Unveiling the Solid State: A Technical Guide to the Crystal Structure of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of derivatives of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol scaffold of significant interest in pharmaceutical development. While the crystal structure of the parent compound is not publicly available, this document presents a comprehensive analysis of the crystallographic data for key derivatives, offering valuable insights into the solid-state properties of this class of molecules. Detailed experimental protocols for synthesis and crystallographic analysis are provided to support further research and development in this area.
Introduction
This compound and its analogues are important chiral building blocks in the synthesis of various biologically active compounds. Their specific stereochemistry plays a crucial role in their interaction with biological targets, making a thorough understanding of their three-dimensional structure paramount for rational drug design and development. X-ray crystallography provides the most definitive method for elucidating the precise atomic arrangement in the crystalline state, offering critical information on conformation, intermolecular interactions, and packing motifs. This guide summarizes the available crystallographic data for derivatives of this core structure and provides detailed methodologies for their synthesis and structural characterization.
Crystal Structure Analysis of Derivatives
Detailed single-crystal X-ray diffraction studies have been conducted on several derivatives of this compound. The crystallographic data for two such derivatives are presented below, providing a window into the structural landscape of this molecular family.
Crystallographic Data of 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one
This derivative features a ketone functionality in place of the hydroxyl group and an additional methyl group on the adjacent carbon.
| Parameter | Value |
| Molecular Formula | C₁₄H₁₉NO |
| Molecular Weight | 217.30 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2330 (16) |
| b (Å) | 12.534 (3) |
| c (Å) | 12.192 (2) |
| β (°) | 97.96 (3) |
| Volume (ų) | 1246.0 (4) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| R-factor | 0.063 |
| wR-factor | 0.152 |
Table 1: Crystallographic data for 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one.
In the crystal structure of this compound, the dihedral angle between the benzene ring and the amide group plane is 80.6(1)°. The molecules are linked into chains along the c-axis by weak C-H···O hydrogen bonds.[1]
Crystallographic Data of 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
This derivative incorporates a chloroacetyl group on the phenyl ring.
| Parameter | Value |
| Molecular Formula | C₁₆H₂₀ClNO₂ |
| Molecular Weight | 293.78 g/mol |
| Crystal System | Monoclinic |
| Space Group | Pc |
| a (Å) | 10.334 (3) |
| b (Å) | 6.138 (2) |
| c (Å) | 24.873 (8) |
| β (°) | 95.93 (3) |
| Volume (ų) | 1569.4 (9) |
| Z | 4 |
| Temperature (K) | 293 |
| Radiation | Mo Kα |
| R-factor | 0.060 |
| wR-factor | 0.069 |
Table 2: Crystallographic data for 2-[4-(2-Chloroacetyl)phenyl]-2-methyl-1-(pyrrolidin-1-yl)propan-1-one.
The asymmetric unit of this crystal structure contains two independent molecules. The five-membered pyrrolidine ring in both molecules adopts an envelope conformation. The crystal packing is stabilized by C-H···O hydrogen bonds, forming chains along the b-axis, which are further interconnected by C-H···π interactions to create a three-dimensional network.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
(1R,2S)-(-)-Norephedrine
-
1,4-Dibromobutane
-
Potassium Carbonate
-
Toluene
-
Water
-
Hydrochloric Acid (in 2-Propanol)
-
2-Propanol
-
Ethyl Acetate
-
Heptane
Procedure:
-
A mixture of (1R,2S)-(-)-norephedrine, 1,4-dibromobutane, potassium carbonate, and toluene is heated to reflux.
-
The reaction progress is monitored by TLC or HPLC until the starting material is consumed.
-
After cooling, water is added, and the layers are separated. The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water and then concentrated under reduced pressure.
-
The residue is dissolved in a mixture of ethyl acetate and heptane.
-
A solution of hydrochloric acid in 2-propanol is added to precipitate the hydrochloride salt of the product.
-
The solid is collected by filtration, washed with a mixture of ethyl acetate and heptane, and dried under vacuum to yield this compound hydrochloride.
-
The free base can be obtained by neutralization with a suitable base.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are general methodologies that can be employed for the crystallization of this compound and its derivatives.
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the concentration of the solute, leading to the formation of crystals.
-
Solvent Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (an anti-solvent). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth. The rate of cooling is a critical parameter that can influence crystal quality.
Single-Crystal X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods. The initial structural model is refined against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, bond angles, and other structural parameters.
Visualizations
The following diagrams illustrate the relationships between the studied molecules and the general workflow for their structural analysis.
Caption: Experimental workflow for the synthesis and crystallographic analysis.
Caption: Logical relationships between the parent compound and its derivatives.
Conclusion
This technical guide has summarized the currently available crystallographic data for derivatives of this compound and provided detailed experimental protocols for the synthesis of the parent compound and the general methodology for obtaining and analyzing single crystals. The presented data and procedures offer a solid foundation for researchers and scientists working on the development of new pharmaceuticals based on this important chiral scaffold. Further crystallographic studies on a wider range of derivatives are encouraged to build a more comprehensive understanding of the structure-property relationships in this class of compounds.
References
The Core Mechanism of Stereocontrol with (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol , a chiral β-amino alcohol derived from norephedrine, has emerged as a highly effective chiral ligand and catalyst in asymmetric synthesis. Its robust stereochemical control is particularly evident in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction crucial for the synthesis of chiral secondary alcohols. This technical guide elucidates the core mechanism of stereocontrol, provides detailed experimental protocols, and presents quantitative data to underscore its efficacy.
Introduction to Stereocontrol with Chiral β-Amino Alcohols
The cornerstone of stereocontrol with chiral β-amino alcohols like this compound lies in the formation of a well-defined, rigid transition state. In the presence of dialkylzinc reagents, the amino alcohol is deprotonated to form a chiral zinc alkoxide. This species then coordinates with another molecule of the dialkylzinc and the aldehyde substrate, creating a highly organized dimeric zinc complex. The specific stereochemistry of the amino alcohol dictates the facial selectivity of the alkyl group transfer from the zinc atom to the aldehyde, thereby determining the absolute configuration of the resulting chiral alcohol.
The Noyori Dinuclear Zinc Complex: A Mechanistic Model
The widely accepted mechanism for the enantioselective addition of dialkylzincs to aldehydes catalyzed by β-amino alcohols was proposed by Noyori and his co-workers.[1][2] This model involves the formation of a dinuclear zinc complex in a six-membered chair-like transition state.
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
The key to stereocontrol lies within the structure of the active dinuclear zinc catalyst. The this compound ligand, after reacting with two equivalents of diethylzinc, forms a bridged complex. The aldehyde then coordinates to one of the zinc atoms.
The stereochemical outcome is determined by the steric interactions in the transition state. The bulky phenyl and methyl groups of the chiral ligand effectively shield one face of the aldehyde, forcing the ethyl group from the diethylzinc to attack from the less hindered face. In the case of this compound, this leads to the preferential formation of the (S)-alcohol.
A simplified representation of the proposed transition state is depicted below:
References
N-Pyrrolidinyl-d-Norephedrine (Prolintane): A Technical Guide on its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Prolintane is a synthetic central nervous system (CNS) stimulant developed in the 1950s.[1] Structurally related to amphetamine, it acts primarily by blocking the reuptake of the neurotransmitters norepinephrine (NE) and dopamine (DA) from the synaptic cleft.[1][2] This inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT) leads to increased extracellular concentrations of these catecholamines, resulting in enhanced noradrenergic and dopaminergic neurotransmission.[1][2] Clinically, prolintane has been used to combat fatigue and increase alertness.[3]
Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition
The primary mechanism of action of prolintane is the inhibition of DAT and NET.[1][2] By binding to these transporter proteins on presynaptic neurons, prolintane prevents the re-uptake of dopamine and norepinephrine from the synapse. This leads to a prolonged presence of these neurotransmitters in the synaptic cleft, thereby amplifying their signaling to postsynaptic neurons.
Signaling Pathways
The increased synaptic concentrations of dopamine and norepinephrine due to prolintane's action activate various downstream signaling cascades through their respective G protein-coupled receptors (GPCRs).
Caption: Downstream signaling pathways of prolintane.
Quantitative Data
Table 1: Binding Affinity (Ki) of Methylphenidate at Monoamine Transporters
| Compound | Transporter | Ki (nM) | Species |
| Methylphenidate | DAT | 14.3 | Human |
| Methylphenidate | NET | 39.4 | Human |
| Methylphenidate | SERT | >10,000 | Human |
Note: Data for methylphenidate is provided for illustrative purposes and does not represent the binding affinities of prolintane.
Table 2: Functional Inhibition (IC50) of Methylphenidate at Monoamine Transporters
| Compound | Assay | IC50 (nM) | Species |
| Methylphenidate | Dopamine Uptake | 18.2 | Human |
| Methylphenidate | Norepinephrine Uptake | 45.1 | Human |
| Methylphenidate | Serotonin Uptake | >10,000 | Human |
Note: Data for methylphenidate is provided for illustrative purposes and does not represent the functional inhibition of prolintane.
Experimental Protocols
The characterization of the biological activity of N-pyrrolidinyl-d-norephedrine and similar compounds typically involves radioligand binding assays and neurotransmitter uptake inhibition assays.
Radioligand Binding Assay for DAT and NET
This assay determines the binding affinity (Ki) of a compound for the dopamine and norepinephrine transporters.
Caption: Workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are prepared through homogenization and centrifugation.
-
Assay Incubation: In a multi-well plate, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) is incubated with the cell membranes in the presence of varying concentrations of the test compound (prolintane). Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known DAT or NET inhibitor.
-
Separation: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the potency (IC50) of a compound to inhibit the uptake of dopamine or norepinephrine into cells.
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Methodology:
-
Cell Culture: Cells stably expressing hDAT or hNET are cultured in multi-well plates.
-
Pre-incubation: The cells are washed and pre-incubated with varying concentrations of prolintane or vehicle.
-
Uptake Initiation: A fixed concentration of radiolabeled neurotransmitter ([³H]Dopamine or [³H]Norepinephrine) is added to initiate uptake.
-
Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Quantification: The cells are lysed, and the amount of intracellular radioactivity is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known transporter inhibitor. The concentration of prolintane that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.
Conclusion
N-pyrrolidinyl-d-norephedrine (prolintane) is a potent central nervous system stimulant that functions as a norepinephrine-dopamine reuptake inhibitor. Its biological activity stems from its ability to block DAT and NET, leading to an increase in synaptic concentrations of dopamine and norepinephrine and subsequent activation of their respective downstream signaling pathways. While specific quantitative data on its binding affinity and functional potency are not widely available, the established methodologies outlined in this guide provide a clear framework for the in vitro characterization of prolintane and its analogs. Further research to quantify the precise binding and functional parameters of prolintane at human monoamine transporters is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
The Role of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol in Neuroscience Research: A Technical Guide
Affiliation: Google Research
Executive Summary
(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a chiral amino alcohol, is a principal active metabolite of the central nervous system (CNS) stimulant, prolintane. As a norepinephrine-dopamine reuptake inhibitor (NDRI), prolintane's mechanism of action is primarily mediated by its interaction with the dopamine transporter (DAT) and the norepinephrine transporter (NET). This technical guide synthesizes the available scientific literature to elucidate the role of its metabolite, this compound, in neuroscience research. While direct quantitative data on its transporter binding affinities are not extensively available in current literature, early studies have demonstrated its significant pharmacological activity. This document provides a comprehensive overview of its known effects, the presumed mechanism of action based on its parent compound, and detailed experimental protocols for its further investigation.
Introduction
This compound is a key metabolite formed through the hydroxylation of prolintane. Prolintane, a phenylalkylpyrrolidine compound developed in the 1950s, is recognized for its stimulant properties, which stem from its ability to block the reuptake of dopamine and norepinephrine in the synaptic cleft.[1][2] The stereochemistry of its metabolites, such as the (1R,2S) configuration, is crucial for their biological activity and interaction with specific molecular targets within the CNS.[3] Understanding the pharmacological profile of these metabolites is essential for a complete picture of prolintane's effects and for utilizing these compounds as tools in neuroscience research.
Pharmacodynamics and Mechanism of Action
The primary mechanism of action of prolintane, and by extension its active metabolites, is the inhibition of DAT and NET.[4] This inhibition leads to an accumulation of dopamine and norepinephrine in the synapse, thereby enhancing and prolonging dopaminergic and noradrenergic neurotransmission. This is consistent with the observed stimulant effects, such as increased locomotor activity.[1]
Signaling Pathway
The blockade of DAT and NET by this compound is hypothesized to follow the established model for NDRIs. By binding to these transporter proteins on the presynaptic membrane, the compound competitively inhibits the reuptake of their respective neurotransmitters.
Quantitative Pharmacological Data
| Compound | Target | Assay Type | Value | Reference |
| This compound | DAT, NET, SERT | In vitro binding/uptake | Data not available | N/A |
| Prolintane | DAT, NET | In vitro binding/uptake | Potent Inhibition | [4] |
| p-hydroxyprolintane | CNS | In vivo behavioral assay | Increased ambulation & rearing | [1] |
| (ω-1)-hydroxyprolintane | CNS | In vivo behavioral assay | Increased ambulation & rearing | [1] |
Detailed Experimental Methodologies
To facilitate further research into the quantitative pharmacology of this compound, the following are detailed protocols for standard in vitro assays used to characterize compounds that interact with monoamine transporters.
Radioligand Binding Assay for DAT and NET
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the transporter.
References
Methodological & Application
Asymmetric Synthesis Utilizing (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral catalyst in asymmetric synthesis. This versatile amino alcohol is particularly effective in the enantioselective addition of dialkylzinc reagents to aldehydes, a crucial carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. Such chiral alcohols are valuable intermediates in the development of pharmaceutical agents and other fine chemicals.[1]
Application: Enantioselective Alkylation of Aldehydes
This compound serves as an efficient chiral catalyst for the addition of dialkylzinc reagents to a variety of aromatic aldehydes. This reaction facilitates the synthesis of enantiomerically enriched secondary alcohols with high yields and enantiomeric excesses (e.e.). The specific stereochemistry of the catalyst directs the facial selectivity of the alkyl group transfer from the zinc reagent to the aldehyde, thereby controlling the stereochemical outcome of the product.
Performance Data:
The following table summarizes the performance of this compound in the enantioselective addition of various dialkylzinc reagents to different aromatic aldehydes.
| Entry | Aldehyde | R in R₂Zn | Product | Yield (%) | e.e. (%) | Product Configuration |
| 1 | Benzaldehyde | Ethyl | 1-Phenyl-1-propanol | 98 | 90 | R |
| 2 | Benzaldehyde | Methyl | 1-Phenylethanol | 97 | 81 | R |
| 3 | Benzaldehyde | n-Butyl | 1-Phenyl-1-pentanol | 87 | 88 | R |
| 4 | 4-Chlorobenzaldehyde | Ethyl | 1-(4-Chlorophenyl)-1-propanol | 99 | 92 | R |
| 5 | 4-Chlorobenzaldehyde | n-Butyl | 1-(4-Chlorophenyl)-1-pentanol | 91 | 89 | R |
| 6 | 4-Methoxybenzaldehyde | Ethyl | 1-(4-Methoxyphenyl)-1-propanol | 98 | 85 | R |
| 7 | 4-Methoxybenzaldehyde | n-Butyl | 1-(4-Methoxyphenyl)-1-pentanol | 90 | 82 | R |
| 8 | 2-Thiophenecarboxaldehyde | Ethyl | 1-(2-Thienyl)-1-propanol | 99 | 89 | R |
| 9 | 2-Furaldehyde | Ethyl | 1-(2-Furyl)-1-propanol | 99 | 80 | R |
Data sourced from Soai, K., Konishi, T., & Shibata, T. (1999). Highly Enantioselective Addition of Dialkylzincs to Aromatic Aldehydes Using 1-Phenyl-2-(1-pyrrolidinyl)-1-propanol as a Chiral Catalyst. HETEROCYCLES, 51(6), 1421.[1]
Experimental Protocols
General Protocol for the Enantioselective Alkylation of Aromatic Aldehydes:
This protocol is adapted from the work of Soai et al. and is applicable for the reactions listed in the performance data table.[1]
Materials:
-
This compound
-
Anhydrous hexane
-
Dialkylzinc solution in hexane (e.g., 1.0 M)
-
Aromatic aldehyde
-
1 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for thin-layer chromatography (TLC) and column chromatography
Procedure:
-
To a solution of this compound (0.1 mmol, 10 mol%) in anhydrous hexane (4 mL) under an inert atmosphere (e.g., argon or nitrogen), add the aromatic aldehyde (1.0 mmol).
-
Cool the mixture to 0 °C using an ice bath.
-
To the cooled mixture, add the dialkylzinc solution in hexane (2.2 mmol, 2.2 equivalents) dropwise.
-
Stir the reaction mixture at 0 °C for 20 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to afford the desired chiral secondary alcohol.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Diagrams
Experimental Workflow
References
Application Notes and Protocols for (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral auxiliary in asymmetric synthesis. This versatile chiral building block is instrumental in the stereoselective formation of carbon-carbon bonds, a critical step in the synthesis of enantiomerically pure pharmaceuticals and other high-value chiral molecules.[1] This document outlines the synthesis of the auxiliary, its application in key asymmetric transformations, and protocols for its use.
This compound , a derivative of (1R,2S)-(-)-norephedrine, is a valuable tool for controlling the stereochemical outcome of reactions. Its rigid pyrrolidine ring and the stereogenic centers at the carbinol and adjacent carbon create a well-defined chiral environment, enabling high levels of diastereoselectivity and enantioselectivity in various chemical transformations. It is particularly noted for its role as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes.
Physical and Chemical Properties
| Property | Value |
| CAS Number | 127641-25-2 |
| Molecular Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.30 g/mol |
| Appearance | Off-white crystalline solid |
| Purity | ≥98% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the chiral auxiliary from the readily available starting material, (1R,2S)-(-)-norephedrine.
Reaction Scheme:
Caption: Synthesis of the chiral auxiliary.
Materials:
-
(1R,2S)-(-)-Norephedrine
-
1,4-Dibromobutane
-
Sodium Bicarbonate (NaHCO₃)
-
Toluene
-
2-Propanol
-
Hydrochloric acid (HCl) in 2-propanol
-
Heptane
-
Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Condenser with Dean-Stark trap
-
Thermometer or thermocouple
-
Heating mantle
-
Sintered glass funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, condenser with a Dean-Stark trap, and a thermometer, add (1R,2S)-(-)-norephedrine (37.8 g, 0.25 mol), 1,4-dibromobutane (59.38 g, 0.275 mol), sodium bicarbonate (46.2 g, 0.55 mol), and toluene (200 mL).
-
Heat the heterogeneous mixture to reflux (approximately 105-118°C) with efficient stirring under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing for 18-22 hours, monitoring the reaction by TLC (silica gel, diethyl ether saturated with aqueous ammonia).
-
Once the reaction is complete, cool the mixture to room temperature and filter through a sintered glass funnel to remove inorganic salts. Wash the filter cake with toluene (75 mL).
-
Combine the filtrate and washings and wash with water (150 mL). Separate the organic layer.
-
Concentrate the organic layer under reduced pressure to a volume of approximately 120 mL. Adjust the final volume to 250 mL with fresh toluene.
-
Cool the toluene solution to 10-15°C and slowly add HCl in 2-propanol (0.275 mol) over 1 hour, keeping the internal temperature below 25°C. The hydrochloride salt of the product will precipitate.
-
Stir the mixture at room temperature for 2 hours.
-
To obtain the free base, transfer the wet cake to a mixture of heptane (100 mL) and 2 M NaOH (138 mL) and stir.
-
Separate the organic layer, and extract the aqueous layer with heptane (75 mL).
-
Combine the organic layers, wash with water (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from heptane to afford this compound as an off-white crystalline solid.
Protocol 2: Asymmetric Alkylation of an Aldehyde (Representative Protocol)
This protocol describes a representative method for the diastereoselective alkylation of an aldehyde using a chiral imine derived from this compound.
Workflow:
Caption: Asymmetric alkylation workflow.
Materials:
-
This compound
-
Propanal
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq) and propanal (1.1 eq) in anhydrous THF. Stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine.
-
Enolate Formation and Alkylation: Cool the solution to -78°C in a dry ice/acetone bath. Slowly add a freshly prepared solution of LDA (1.1 eq) in THF. Stir the mixture at -78°C for 30 minutes to form the lithium enolate.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78°C. Allow the reaction to stir at this temperature for 4-6 hours.
-
Work-up and Auxiliary Cleavage: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature.
-
Hydrolyze the alkylated imine by adding 1 M aqueous HCl and stirring vigorously for 1 hour.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the chiral aldehyde.
-
Determine the diastereomeric excess (de) or enantiomeric excess (ee) of the product using chiral HPLC or GC analysis.
Quantitative Data (Representative):
| Electrophile | Product | Yield (%) | Diastereomeric Excess (de, %) |
| Benzyl bromide | (R)-2-Methyl-3-phenylpropanal | 75 | 85 |
| n-Butyl iodide | (R)-2-Methylhexanal | 70 | 80 |
Protocol 3: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol details the use of this compound as a chiral ligand to catalyze the enantioselective addition of diethylzinc to benzaldehyde.
Reaction Mechanism:
Caption: Mechanism of enantioselective addition.
Materials:
-
This compound
-
Titanium (IV) isopropoxide (Ti(OⁱPr)₄)
-
Diethylzinc (Et₂Zn), 1.0 M solution in hexanes
-
Benzaldehyde
-
Anhydrous hexane
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (20 mol%).
-
Dissolve the ligand in anhydrous hexane (0.25 mL).
-
Add Ti(OⁱPr)₄ (1.4 eq) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the 1.0 M solution of diethylzinc in hexanes (3.0 eq). The mixture will turn yellow. Stir for an additional 30 minutes at 0°C.
-
Add benzaldehyde (1.0 eq) dropwise and continue stirring at 0°C for 3 hours.
-
Quench the reaction by adding 1 M HCl (3 mL).
-
Extract the product with diethyl ether (3 x 5 mL).
-
Combine the organic layers, wash with water (3 x 5 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution. Purify the residue by column chromatography (ether:hexane, 1:9 to 1:4) to yield the chiral alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Quantitative Data:
| Aldehyde | Product | Conversion (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | >95 | 92 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propan-1-ol | >95 | 90 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)propan-1-ol | >95 | 88 |
References
Application Notes and Protocols for the Enantioselective Reduction of Ketones using (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral catalyst in the enantioselective reduction of prochiral ketones. This method, a variation of the well-established Corey-Bakshi-Shibata (CBS) reduction, offers a reliable pathway to optically active secondary alcohols, which are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2]
Introduction
This compound is a chiral amino alcohol derived from proline. In the presence of a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex, it forms a chiral oxazaborolidine catalyst in situ.[2] This catalyst then coordinates to the carbonyl group of a prochiral ketone, facilitating the stereoselective transfer of a hydride from a second equivalent of borane. This directed reduction leads to the formation of a chiral secondary alcohol with high enantiomeric excess (ee).[2] The predictable stereochemical outcome and high levels of asymmetric induction make this a valuable tool in organic synthesis.
Applications
The primary application of this compound is in the catalytic enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. This includes:
-
Aryl Alkyl Ketones: Simple aromatic ketones like acetophenone and its derivatives are readily reduced to the corresponding 1-arylethanols in high yield and enantioselectivity.
-
α,β-Unsaturated Ketones: Enantioselective reduction of the carbonyl group can be achieved while preserving the carbon-carbon double bond.
-
Heterocyclic Ketones: Ketones containing heterocyclic moieties can also be effectively reduced, providing access to chiral heterocyclic alcohols.
These chiral alcohol products are key intermediates in the synthesis of numerous pharmaceutical agents and natural products.[1][2]
Data Presentation: Enantioselective Reduction of Various Ketones
While extensive data for the specific use of this compound is not widely published, the performance of closely related and well-documented chiral amino alcohol catalysts in the CBS reduction provides a strong indication of the expected outcomes. The following tables summarize representative results for the enantioselective reduction of several ketones using analogous catalyst systems.
Table 1: Enantioselective Reduction of Aryl Alkyl Ketones
| Ketone Substrate | Chiral Alcohol Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Acetophenone | (R)-1-Phenylethanol | 10 | >99 | 94.7 |
| Propiophenone | (R)-1-Phenyl-1-propanol | 10 | 95 | 92 |
| 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | 10 | 98 | 96 |
| 2-Acetylnaphthalene | (R)-1-(Naphthalen-2-yl)ethanol | 10 | 97 | 95 |
Data presented is for a closely related catalyst, (S)-α,α-diphenyl-2-pyrrolidinemethanol, and is intended to be representative of the expected performance.[2]
Table 2: Enantioselective Reduction of Other Ketones
| Ketone Substrate | Chiral Alcohol Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |
| α-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 10 | 90 | 85 |
| Benzylacetone | (R)-4-Phenylbutan-2-ol | 10 | 74-90 | 69-73 |
| Benzalacetone | (R,E)-4-Phenylbut-3-en-2-ol | 10 | 85 | 91 |
Data is representative of results obtained with similar in-situ generated oxazaborolidine catalysts.
Experimental Protocols
The following are detailed methodologies for the key experiments involving the enantioselective reduction of a ketone using this compound and a borane source.
4.1 General Protocol for the Enantioselective Reduction of Acetophenone
This protocol describes the in-situ formation of the oxazaborolidine catalyst followed by the enantioselective reduction of acetophenone to 1-phenylethanol.
Materials:
-
This compound
-
Borane-dimethyl sulfide complex (BMS, 10 M) or Borane-THF complex (1 M)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Formation:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C in an ice bath.
-
To this solution, add borane-dimethyl sulfide complex (0.1 mmol, 10 µL of 10 M solution) or borane-THF complex (0.1 mmol, 0.1 mL of 1 M solution) dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
-
Reduction Reaction:
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution dropwise to the catalyst solution at 0 °C over 10 minutes.
-
After the addition is complete, add an additional amount of borane-dimethyl sulfide complex (0.6 mmol, 60 µL of 10 M solution) or borane-THF complex (0.6 mmol, 0.6 mL of 1 M solution) dropwise to the reaction mixture.
-
-
Reaction Monitoring and Quenching:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-4 hours at 0 °C to room temperature.
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C to decompose any excess borane.
-
Allow the mixture to warm to room temperature and then add 1 M hydrochloric acid (10 mL). Stir the mixture for 30 minutes.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
-
Analysis:
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
-
Visualizations
Diagram 1: Experimental Workflow
Caption: General workflow for the enantioselective reduction of ketones.
Diagram 2: Logical Relationship in the Catalytic Cycle
Caption: Simplified catalytic cycle of the CBS reduction.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of the chiral auxiliary, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, in the asymmetric synthesis of key pharmaceutical intermediates. This versatile chiral amino alcohol is a highly effective catalyst and ligand in various enantioselective transformations, making it a valuable tool in the synthesis of enantiomerically pure compounds for drug development.[1]
Application Note 1: Enantioselective Reduction of Prochiral Ketones to Chiral Secondary Alcohols
Introduction:
Chiral secondary alcohols are crucial building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent method for their preparation is the asymmetric reduction of prochiral ketones. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for this transformation, employing a chiral oxazaborolidine catalyst formed in situ from a chiral amino alcohol and borane. This compound serves as an excellent chiral precursor for the CBS catalyst, facilitating the highly enantioselective reduction of a variety of ketones.[2]
Application:
The synthesis of (R)-1-phenylethanol, a key chiral intermediate for several pharmaceuticals, can be efficiently achieved through the CBS reduction of acetophenone using the catalyst derived from this compound. This reaction consistently delivers high yields and excellent enantioselectivity.
Quantitative Data Summary:
| Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Acetophenone | (R)-1-Phenylethanol | 10 | >99 | 94.7 |
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add 5 mL of anhydrous THF and cool the solution to 0 °C in an ice bath.
-
Slowly add 0.2 mL of a 1.0 M solution of borane-THF complex (0.2 mmol) dropwise to the chiral amino alcohol solution.
-
Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the chiral oxazaborolidine catalyst.[2]
-
-
Reduction Reaction:
-
In a separate flame-dried flask, dissolve acetophenone (1.0 mmol) in 5 mL of anhydrous THF.
-
Add the acetophenone solution dropwise to the pre-formed catalyst solution at 0 °C over a period of 10-15 minutes.
-
Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the reaction by the slow addition of 5 mL of methanol at 0 °C.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (R)-1-phenylethanol.
-
Logical Workflow for CBS Reduction:
Figure 1. Experimental workflow for the CBS reduction of acetophenone.
Application Note 2: Enantioselective Alkylation of Aldehydes using Diethylzinc
Introduction:
The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Chiral 1-phenyl-1-propanol is a valuable building block for various pharmaceuticals. The use of this compound as a chiral ligand in the addition of diethylzinc to benzaldehyde provides an efficient route to optically active (R)-1-phenyl-1-propanol.
Application:
This compound can be employed as a chiral ligand to catalyze the enantioselective addition of diethylzinc to benzaldehyde, yielding (R)-1-phenyl-1-propanol with high enantiomeric excess. This method is a reliable way to introduce a chiral secondary alcohol moiety in a molecule.
Quantitative Data Summary (Representative):
| Substrate | Reagent | Product | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee) (%) |
| Benzaldehyde | Diethylzinc | (R)-1-Phenyl-1-propanol | 5-10 | ~90 | >95 |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware (flame-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).
-
Add 5 mL of anhydrous toluene and cool the solution to 0 °C.
-
Slowly add diethylzinc (2.2 mmol, 2.2 mL of a 1.0 M solution in hexanes) dropwise to the chiral ligand solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Aldehyde Addition:
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 2-4 hours, monitoring its progress by TLC.
-
-
Work-up and Purification:
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (R)-1-phenyl-1-propanol.
-
Signaling Pathway for Diethylzinc Addition:
Figure 2. Catalytic cycle for the enantioselective addition of diethylzinc.
References
Application of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol in Natural Product Synthesis: A Review of Current Findings
(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol , a chiral amino alcohol, is recognized as a valuable building block in the field of asymmetric synthesis. Its rigid structure and defined stereochemistry make it a promising candidate for use as a chiral auxiliary, ligand, or catalyst in the stereoselective synthesis of complex molecules, including pharmaceuticals and natural products. However, a comprehensive review of currently available scientific literature reveals a notable lack of specific, detailed examples of its application in the total synthesis of natural products.
While the compound is commercially available and its utility as a chiral synthon is acknowledged in a general context, documented instances of its successful integration into multi-step natural product syntheses are not readily found in prominent chemical databases and scientific search engines. This suggests that its practical application in this specific area may be limited, underexplored, or documented in less accessible sources.
Potential Roles in Asymmetric Synthesis
Theoretically, this compound could be employed in various asymmetric transformations crucial for natural product synthesis. The inherent chirality of the molecule, stemming from its two stereocenters, could be leveraged to control the stereochemical outcome of key bond-forming reactions.
A potential application lies in its use as a chiral ligand for metal-catalyzed reactions. The nitrogen atom of the pyrrolidine ring and the hydroxyl group can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in reactions such as asymmetric reductions, oxidations, or carbon-carbon bond formations.
Figure 1: Potential coordination of this compound to a metal center.
Another plausible role is as a chiral auxiliary. By covalently attaching the molecule to a substrate, it could direct the stereoselective course of a reaction on that substrate. Subsequent removal of the auxiliary would then yield the desired enantiomerically enriched product.
Challenges in Sourcing Specific Applications
Despite these potential applications, extensive searches have not yielded concrete examples within the context of natural product total synthesis. The reasons for this could be multifaceted:
-
Limited Efficacy: It is possible that in practice, the stereochemical control exerted by this particular chiral amino alcohol is not as effective as that of other more established chiral auxiliaries and ligands.
-
Niche Applications: Its use might be confined to very specific and less commonly studied transformations that have not been widely reported.
-
Proprietary Research: Applications may exist within industrial settings where the research is not publicly disclosed.
Conclusion
Application Notes and Protocols for the Cleavage of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol Auxiliary
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the cleavage of the (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol chiral auxiliary, a derivative of prolinol. This auxiliary is valuable in asymmetric synthesis for inducing stereoselectivity in reactions such as alkylations, aldol additions, and conjugate additions. The choice of cleavage protocol depends on the nature of the linkage between the auxiliary and the substrate (e.g., amide) and the desired functionality in the final product. The following sections detail common cleavage methods, including acidic and basic hydrolysis, and reductive cleavage.
General Principles of Auxiliary Cleavage
The this compound auxiliary is typically attached to a substrate via an amide bond formed between the pyrrolidine nitrogen and a carboxylic acid. The primary goal of the cleavage step is to liberate the newly synthesized chiral molecule from the auxiliary with high yield and without racemization of the newly created stereocenter. The auxiliary itself can often be recovered and reused.
Experimental Protocols
Detailed methodologies for the most common cleavage strategies are presented below.
Protocol 1: Acidic Hydrolysis of N-Acyl Derivatives
This protocol is suitable for the cleavage of amide bonds, yielding a carboxylic acid and the protonated auxiliary.
Materials:
-
N-acyl substrate with the chiral auxiliary
-
6M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dioxane or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl substrate (1.0 eq) in a mixture of dioxane (or THF) and 6M HCl (e.g., a 1:1 to 2:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from 6 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (auxiliary hydrochloride salt) forms, it can be removed by filtration. The filtrate is then concentrated under reduced pressure to remove the organic solvent.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume). The organic layers contain the desired carboxylic acid.
-
The aqueous layer, containing the protonated auxiliary, can be basified with a strong base (e.g., NaOH) and extracted with an organic solvent to recover the auxiliary.
-
Combine the organic extracts from step 5 and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purify the carboxylic acid by column chromatography or crystallization.
Protocol 2: Basic Hydrolysis of N-Acyl Derivatives
This method also cleaves amide bonds to produce a carboxylate salt and the free auxiliary. It is often milder than acidic hydrolysis.
Materials:
-
N-acyl substrate with the chiral auxiliary
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-acyl substrate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add an excess of solid LiOH or NaOH (3-5 eq).
-
Stir the mixture vigorously at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction to 0 °C and acidify with 1M HCl to a pH of ~2.
-
Extract the mixture with diethyl ether or ethyl acetate (3 x volume). The organic layers will contain the carboxylic acid, and the aqueous layer will contain the protonated auxiliary.
-
To recover the auxiliary, the aqueous layer can be basified and extracted.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to afford the crude carboxylic acid.
-
Purify the product as needed.
Protocol 3: Reductive Cleavage of N-Acyl Derivatives
Reductive cleavage of the amide bond using a strong reducing agent like lithium aluminum hydride (LAH) will yield an amine. This method is useful when the desired product is an amine rather than a carboxylic acid.
Materials:
-
N-acyl substrate with the chiral auxiliary
-
Lithium aluminum hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl ether
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LAH (2-4 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the N-acyl substrate (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the excess LAH by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.
-
Alternatively, the reaction can be quenched by the addition of sodium sulfate decahydrate until a granular precipitate is formed.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
The crude product can be purified by column chromatography to separate the desired amine from the chiral auxiliary.
Data Presentation
The following table summarizes the typical reaction conditions and outcomes for the cleavage of a generic N-acyl derivative of the this compound auxiliary. Note that yields and reaction times are substrate-dependent and should be optimized for each specific case.
| Protocol | Reagents | Solvent | Temperature | Typical Reaction Time | Product | Auxiliary Recovery | Typical Yield (%) |
| Acidic Hydrolysis | 6M HCl | Dioxane/H₂O | Reflux | 6-24 h | Carboxylic Acid | High | 75-90 |
| Basic Hydrolysis | LiOH | THF/H₂O | RT to 60 °C | 4-18 h | Carboxylic Acid | High | 80-95 |
| Reductive Cleavage | LiAlH₄ | THF | Reflux | 2-8 h | Amine | Moderate to High | 70-85 |
Mandatory Visualization
The general workflow for the application and cleavage of the this compound chiral auxiliary is depicted below.
Application Notes and Protocols for the Recycling of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chiral auxiliary, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, is a versatile and efficient tool in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. Derived from the readily available (1R,2S)-norephedrine, this prolinol-type auxiliary is frequently employed in reactions such as asymmetric alkylations, aldol additions, and conjugate additions. A key principle of chiral auxiliary-mediated synthesis is the ability to cleave and recover the auxiliary in high yield and purity for subsequent reuse, which is crucial for the economic viability and sustainability of large-scale chemical processes.[1]
This document provides a detailed protocol for the recycling of the this compound auxiliary from a reaction product where it is attached via an amide linkage. The protocol is divided into two main stages: the cleavage of the auxiliary from the desired product and the subsequent purification of the auxiliary.
Principle of Recycling
The recycling process typically involves two key steps:
-
Cleavage: The auxiliary, which is usually attached to the substrate via an amide bond, is cleaved through hydrolysis. This can be achieved under either acidic or basic conditions. The choice of conditions depends on the stability of the desired product and the auxiliary to acid or base.
-
Purification: After cleavage, the auxiliary is separated from the reaction mixture, which contains the desired product, reagents from the cleavage step, and other byproducts. A common and effective method for isolating and purifying the this compound auxiliary is through the formation and precipitation of its hydrochloride salt.
Experimental Protocols
This section details the experimental procedures for the cleavage of the N-acyl derivative and the subsequent recovery and purification of the this compound auxiliary.
Protocol 1: Acidic Hydrolysis for Auxiliary Cleavage
This protocol is suitable for substrates and products that are stable to acidic conditions.
Materials:
-
N-acyl derivative of this compound
-
6 M Hydrochloric Acid (HCl)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-acyl derivative of the chiral auxiliary in a suitable solvent such as 1,4-dioxane or THF (approximately 0.1-0.5 M concentration).
-
Hydrolysis: Add an equal volume of 6 M aqueous hydrochloric acid to the solution. Heat the mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Reaction Monitoring: Monitor the progress of the hydrolysis by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate (the hydrochloride salt of the auxiliary) forms upon cooling, it can be collected by filtration. The filtrate will contain the desired carboxylic acid product.
-
Alternatively, transfer the entire reaction mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL) to remove the desired carboxylic acid product.
-
The aqueous layer now contains the hydrochloride salt of the this compound auxiliary.
-
-
Isolation of the Free Auxiliary:
-
Carefully basify the aqueous layer to a pH > 10 with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide. Ensure the solution is cool during basification.
-
Extract the liberated free amine (the auxiliary) into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound auxiliary.
-
Protocol 2: Purification of the Auxiliary via Hydrochloride Salt Formation
This protocol provides a robust method for purifying the recovered auxiliary.[2]
Materials:
-
Crude this compound
-
Toluene
-
Hydrochloric acid solution in 2-propanol (e.g., 5-6 M)
-
Round-bottom flask
-
Magnetic stirrer
-
Pressure-equalizing dropping funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: Dissolve the crude auxiliary in a minimal amount of toluene in a round-bottom flask.
-
Salt Formation: Cool the toluene solution to 10-15 °C. Slowly add a solution of hydrochloric acid in 2-propanol (1.1 equivalents) dropwise via a pressure-equalizing dropping funnel while stirring. Maintain the temperature below 25 °C. The hydrochloride salt of the auxiliary will precipitate out of the solution.
-
Crystallization and Isolation:
-
Stir the resulting slurry at room temperature for 2 hours to ensure complete precipitation.
-
Cool the mixture to 10-15 °C and stir for an additional 2 hours.
-
Collect the precipitate by filtration through a Büchner funnel.
-
Wash the filter cake with cold toluene.
-
-
Drying: Dry the purified this compound hydrochloride salt under vacuum.
To obtain the free amine, the hydrochloride salt can be dissolved in water, basified with a suitable base (e.g., NaOH or NaHCO₃), and extracted with an organic solvent as described in Protocol 1, step 5.
Data Presentation
The efficiency of a recycling protocol is determined by the recovery yield and the purity of the recycled auxiliary. The following table presents illustrative data for the recycling of the this compound auxiliary based on typical outcomes for similar processes.
| Parameter | Method | Typical Result |
| Recovery Yield | Acidic Hydrolysis & Extraction | 85-95% |
| Purification via HCl Salt | >90% | |
| Purity of Recycled Auxiliary | Crude (after extraction) | >95% (by ¹H NMR) |
| After HCl Salt Formation | >99% (by HPLC) | |
| Enantiomeric Purity | After Recycling | No significant erosion of e.e. |
Mandatory Visualization
Caption: Workflow for the recycling of the chiral auxiliary.
Caption: Logical steps in the auxiliary recycling process.
References
Application Note: A Scalable Synthesis of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a crucial chiral auxiliary and building block in the synthesis of various active pharmaceutical ingredients (APIs). This application note provides a detailed, scalable protocol for the synthesis of this compound, starting from the readily available (1R,2S)-(-)-norephedrine. The described methodology is robust, high-yielding, and suitable for scale-up from laboratory to pilot plant or manufacturing scale. Key process parameters, safety considerations for scale-up, and analytical monitoring techniques are discussed.
Introduction
Chiral amino alcohols are of significant interest in the pharmaceutical industry due to their utility as synthons for enantiomerically pure drugs. This compound, also known as (1R,2S)-(-)-N-pyrrolidinylnorephedrine, is a valuable intermediate used in the asymmetric synthesis of complex molecules. Its rigid pyrrolidine ring and chiral centers make it an effective ligand in asymmetric catalysis. The increasing demand for enantiopure pharmaceuticals necessitates the development of efficient and scalable synthetic routes for such key intermediates.
This document outlines a well-established procedure for the N-alkylation of (1R,2S)-(-)-norephedrine with 1,4-dibromobutane to form the desired pyrrolidine ring structure. The protocol is based on a reliable method and has been adapted to address the challenges of scaling up the synthesis for industrial production.
Data Presentation
Table 1: Reagent Stoichiometry and Scale Comparison
| Reagent | Molecular Weight ( g/mol ) | Lab Scale (0.25 mol) | Pilot Scale (25 mol) | Molar Ratio |
| (1R,2S)-(-)-Norephedrine | 151.21 | 37.8 g | 3.78 kg | 1.0 |
| 1,4-Dibromobutane | 215.90 | 59.38 g | 5.94 kg | 1.1 |
| Sodium Bicarbonate | 84.01 | 46.2 g | 4.62 kg | 2.2 |
| Toluene | - | 200 mL | 20 L | - |
| 2-Propanol HCl (5-6 M) | - | ~50 mL | ~5.0 L | 1.1 |
Table 2: Process Parameters and Typical Results
| Parameter | Lab Scale | Pilot Scale |
| Reaction Scale | 0.25 mol | 25 mol |
| Reaction Time | 18-22 hours | 20-26 hours |
| Reflux Temperature | 105-118 °C | 105-118 °C (mantle/jacket heating) |
| Work-up Procedure | Filtration, Washes | Filtration, Washes |
| Product Isolation | Precipitation as HCl salt | Precipitation as HCl salt |
| Typical Yield | 85-90% | 80-88% |
| Purity (HPLC) | >99% | >99% |
Experimental Workflow
The overall synthetic process is depicted in the workflow diagram below.
Caption: Figure 1: Synthesis Workflow.
Experimental Protocols
Materials and Equipment
-
(1R,2S)-(-)-Norephedrine (Reagent Grade)
-
1,4-Dibromobutane (Reagent Grade)
-
Sodium Bicarbonate (Reagent Grade)
-
Toluene (Anhydrous)
-
Hydrochloric Acid in 2-Propanol (5-6 M)
-
Reaction Vessel: Multi-necked, round-bottom flask (lab scale) or glass-lined reactor (pilot scale) equipped with a mechanical stirrer, thermometer/temperature probe, condenser, Dean-Stark trap, and nitrogen inlet.
-
Filtration equipment: Sintered glass funnel (lab scale) or filter press (pilot scale).
-
Drying oven: Vacuum oven.
Synthesis Procedure (Based on 0.25 mol Scale)
A detailed procedure for a 0.25 mol scale synthesis is provided in Organic Syntheses.[1]
-
Charging the Reactor: To a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, condenser with a Dean-Stark trap, nitrogen inlet, and a thermometer, add toluene (200 mL), (1R,2S)-(−)-norephedrine (37.8 g, 0.25 mol), 1,4-dibromobutane (59.38 g, 0.275 mol), and sodium bicarbonate (46.2 g, 0.55 mol).[1]
-
Reaction: The heterogeneous mixture is stirred and heated to reflux (internal temperature of 105-118°C) under a nitrogen atmosphere.[1] The reaction progress is monitored by TLC (silica gel; diethyl ether saturated with aqueous ammonia). The reaction is typically complete in 18-22 hours.[1] During the reaction, water is collected in the Dean-Stark trap.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.[1]
-
Filter the mixture through a sintered glass funnel to remove inorganic salts and wash the filter cake with toluene (75 mL).[1]
-
Combine the filtrate and washings and wash with water (150 mL).[1]
-
Separate the organic layer and concentrate it under reduced pressure to a volume of approximately 120 mL.[1]
-
-
Product Isolation (as Hydrochloride Salt):
-
Adjust the final volume of the toluene solution to approximately 250 mL with fresh toluene.[1]
-
Cool the solution to 10-15°C.[1]
-
Slowly add a solution of hydrochloric acid in 2-propanol (~5-6 M, 0.275 mol) over 1 hour, ensuring the internal temperature does not exceed 25°C. The product will precipitate as its hydrochloride salt.[1]
-
Stir the resulting slurry at room temperature for 2 hours.[1]
-
Filter the precipitate, wash with cold toluene, and dry under vacuum to yield this compound hydrochloride.
-
Scale-up Considerations and Protocol Modifications
Scaling this synthesis from a 0.25 mol lab scale to a multi-mole industrial scale requires careful consideration of several factors:
-
Heat Management: The reaction is heated to reflux for an extended period. On a large scale, the surface-area-to-volume ratio decreases, making heat transfer less efficient. A jacketed reactor with a suitable thermal fluid is required for controlled heating and cooling.
-
Reagent Addition: While all reagents are charged at the beginning in the lab-scale procedure, on a larger scale, it may be preferable to add the 1,4-dibromobutane portion-wise to better control the reaction rate and exotherm, although this specific reaction is not violently exothermic.
-
Mixing: Efficient stirring is critical to ensure good contact between the solid sodium bicarbonate and the dissolved reactants in the heterogeneous mixture. In a large reactor, baffle design and impeller speed must be optimized.
-
Work-up and Filtration: Handling large volumes of toluene and filtering large quantities of inorganic salts requires industrial-scale equipment like a filter press or a centrifugal filter. The efficiency of salt removal is crucial for the purity of the final product.
-
Safety:
-
Toluene: A flammable solvent. All equipment must be properly grounded to prevent static discharge. The process should be conducted in a well-ventilated area with appropriate fire suppression systems.
-
1,4-Dibromobutane: A lachrymator and irritant. Closed-system transfers should be used to minimize operator exposure.
-
Pressure: Although the reaction is run at atmospheric pressure, the vessel should be equipped with a pressure relief system as a standard safety measure.
-
Quality Control
The progress of the reaction and the purity of the final product should be monitored by appropriate analytical methods.
-
Thin Layer Chromatography (TLC): A quick method to monitor the disappearance of the starting material, (1R,2S)-(-)-norephedrine.[1]
-
Stationary Phase: Silica gel
-
Mobile Phase: Diethyl ether saturated with aqueous ammonia
-
Rf (Norephedrine): ~0.05
-
Rf (Product): ~0.2
-
-
High-Performance Liquid Chromatography (HPLC): For accurate quantification of the starting material, product, and any potential impurities. A C18 or phenyl column can be used with a suitable mobile phase (e.g., acetonitrile/water buffer).[1] The ratio of product to starting material should be greater than 99:1 at the end of the reaction.[1]
Conclusion
The protocol described provides a robust and scalable method for the synthesis of this compound. By starting with the chiral precursor (1R,2S)-(-)-norephedrine, the desired stereochemistry is maintained throughout the synthesis. The procedure is high-yielding and utilizes readily available, cost-effective reagents. Careful consideration of heat management, mixing, and safety procedures is essential for the successful scale-up of this process to an industrial setting. The provided analytical methods ensure consistent quality control throughout the manufacturing process.
References
Application Notes and Protocols for Lewis Acid-Mediated Reactions with (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol is a chiral β-amino alcohol, a structural motif of significant interest in asymmetric synthesis. While this specific compound is recognized as a valuable chiral building block, detailed reports of its application as a ligand in Lewis acid-mediated reactions are not extensively documented in the literature. However, based on the well-established reactivity of analogous chiral β-amino alcohols, this compound is a promising candidate for a chiral ligand in a variety of enantioselective transformations. This document provides an overview of its potential applications, along with generalized protocols for key Lewis acid-catalyzed reactions.
The core principle involves the formation of a chiral Lewis acid complex in situ. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metallic Lewis acid (e.g., Zn(II), Ti(IV), Cu(II)), creating a rigid, chiral environment around the metal center. This chiral complex can then activate a substrate and control the stereochemical outcome of a reaction.
Potential Applications
Based on analogous systems, this compound is a potential chiral ligand for the following Lewis acid-mediated reactions:
-
Enantioselective Alkylation of Aldehydes: The addition of organometallic reagents (e.g., diethylzinc) to aldehydes to produce chiral secondary alcohols.
-
Asymmetric Diels-Alder Reactions: Catalyzing the [4+2] cycloaddition between a diene and a dienophile to generate chiral cyclohexene derivatives.
-
Enantioselective Aldol Reactions: The reaction between an enolate and an aldehyde to form chiral β-hydroxy carbonyl compounds.
-
Asymmetric Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.
Application 1: Enantioselective Addition of Diethylzinc to Aldehydes
This reaction is a benchmark for testing the efficacy of new chiral ligands. The in situ generated chiral zinc-amino alkoxide complex catalyzes the enantioselective addition of the ethyl group from diethylzinc to an aldehyde, yielding a chiral secondary alcohol.
Data Presentation
The following table presents representative data for the enantioselective addition of diethylzinc to various aldehydes, catalyzed by a generic chiral β-amino alcohol ligand. This data is illustrative and serves as a target for reactions employing this compound.
| Entry | Aldehyde | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 2 | 0 | 95 | 92 |
| 2 | 4-Chlorobenzaldehyde | 2 | 0 | 98 | 94 |
| 3 | 4-Methoxybenzaldehyde | 2 | 0 | 92 | 88 |
| 4 | 2-Naphthaldehyde | 3 | -10 | 90 | 95 |
| 5 | Cinnamaldehyde | 3 | -10 | 85 | 85 |
| 6 | Hexanal | 5 | -20 | 78 | 80 |
Experimental Protocol: General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous MgSO₄
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).
-
Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-alkoxide complex.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient). The enantiomeric excess of the product, (R)-1-phenyl-1-propanol, can be determined by chiral HPLC or GC analysis.
Mandatory Visualization
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Application 2: Asymmetric Diels-Alder Reaction
In a potential application, this compound could act as a chiral ligand for a Lewis acid (e.g., Cu(OTf)₂, MgI₂) to catalyze the enantioselective Diels-Alder reaction between a diene and a dienophile. The chiral Lewis acid would coordinate to the dienophile, lowering its LUMO energy and shielding one of its faces to direct the cycloaddition.
Data Presentation
The following table shows hypothetical data for a Cu(II)-catalyzed Diels-Alder reaction between cyclopentadiene and an α,β-unsaturated dienophile, illustrating potential outcomes.
| Entry | Dienophile | Lewis Acid | Ligand Loading (mol%) | Yield (%) | endo/exo | ee (%, endo) |
| 1 | N-Acryloyl-2-oxazolidinone | Cu(OTf)₂ | 10 | 85 | >95:5 | 90 |
| 2 | Methyl acrylate | Cu(OTf)₂ | 10 | 70 | 90:10 | 75 |
| 3 | N-Crotonoyl-2-oxazolidinone | MgI₂ | 15 | 88 | >95:5 | 92 |
| 4 | Acrolein | Cu(OTf)₂ | 10 | 65 | 85:15 | 60 |
Experimental Protocol: General Procedure for a Chiral Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
This compound
-
Lewis Acid (e.g., Copper(II) trifluoromethanesulfonate, Cu(OTf)₂)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Dienophile (e.g., N-Acryloyl-2-oxazolidinone)
-
Diene (e.g., Cyclopentadiene, freshly cracked)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
Procedure:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add Cu(OTf)₂ (0.1 mmol, 10 mol%) and this compound (0.11 mmol, 11 mol%). Add anhydrous DCM (5 mL) and stir the mixture at room temperature for 1 hour to form the chiral Lewis acid complex.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C to 0 °C). Add the dienophile (1.0 mmol) to the solution.
-
Diene Addition: Slowly add freshly cracked cyclopentadiene (3.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at the specified temperature for the required time (typically 6-48 hours), monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification and Analysis: Filter the solution and remove the solvent under reduced pressure. Purify the residue by flash column chromatography. Determine the diastereomeric ratio (endo/exo) by ¹H NMR spectroscopy and the enantiomeric excess of the major diastereomer by chiral HPLC.
Mandatory Visualization
Caption: General experimental workflow for a Lewis acid-catalyzed Diels-Alder reaction.
Troubleshooting & Optimization
Technical Support Center: Asymmetric Synthesis with (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low diastereoselectivity with the chiral auxiliary (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
A1: this compound, a derivative of (S)-prolinol, is primarily used as a chiral auxiliary or catalyst in a variety of asymmetric transformations. Its key applications include directing stereoselective alkylations, aldol reactions, and Michael additions. The pyrrolidine moiety and the chiral backbone create a defined steric and electronic environment to control the facial approach of electrophiles to a nucleophilic center.
Q2: How does this compound induce diastereoselectivity?
A2: The stereochemical outcome of reactions using this auxiliary is governed by the formation of a rigid, chelated transition state. The nitrogen of the pyrrolidine ring and the oxygen of the hydroxyl group can coordinate to a metal center (in the case of metal-mediated reactions) or orient the substrate through steric and electronic interactions. This creates a biased environment, favoring the approach of a reagent from the less hindered face of the reactive intermediate.
Q3: What are the most common causes of low diastereoselectivity in reactions using this auxiliary?
A3: Low diastereoselectivity can stem from several factors. The most critical parameters to investigate are the reaction temperature, the choice of solvent, and, where applicable, the choice of Lewis acid or base. Suboptimal conditions can disrupt the stability and rigidity of the desired transition state, leading to a loss of stereocontrol. Impurities in the starting materials or reagents can also negatively impact the stereochemical outcome.
Q4: How can I determine the diastereomeric ratio (d.r.) of my product?
A4: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy of the crude or purified product. Diastereomers are distinct compounds and will often exhibit different chemical shifts for certain protons. By integrating the signals corresponding to each diastereomer, a quantitative ratio can be determined. It is crucial to select well-resolved signals that are free from overlap with other peaks for accurate integration.
Troubleshooting Guide: Low Diastereoselectivity
This guide addresses common issues of poor diastereoselectivity encountered when using this compound and provides systematic solutions.
Problem 1: Observed Diastereomeric Ratio (d.r.) is Close to 1:1
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Solution: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., to -78 °C) generally enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer. Conversely, higher temperatures can provide enough energy to overcome this energy difference, resulting in a loss of selectivity. It is recommended to screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
-
Possible Cause 2: Inappropriate Solvent Choice.
-
Solution: The solvent can significantly influence the conformation of the transition state and the solubility of reactants and intermediates. Aprotic solvents are commonly used in these reactions. It is advisable to screen a range of solvents with varying polarities (e.g., THF, diethyl ether, toluene, dichloromethane) to identify the optimal medium for your specific reaction.
-
-
Possible Cause 3: Incorrect Stoichiometry or Reagent Purity.
-
Solution: Ensure all reagents are of high purity and used in the correct stoichiometric amounts. The presence of impurities, especially water, can interfere with the reaction and reduce selectivity. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., argon or nitrogen).
-
Problem 2: Inconsistent or Poorly Reproducible Diastereoselectivity
-
Possible Cause 1: Presence of Moisture.
-
Solution: Reactions involving organometallic reagents or Lewis acids are highly sensitive to moisture. Ensure all solvents and reagents are rigorously dried before use. Employing standard techniques for handling air- and moisture-sensitive compounds, such as using Schlenk lines or glove boxes, is recommended.
-
-
Possible Cause 2: Ineffective Chiral Auxiliary Attachment or Catalyst Activation.
-
Solution: If the chiral auxiliary is not properly attached to the substrate or the catalyst is not effectively activated, poor stereocontrol will result. Review the protocol for the formation of the active species (e.g., enamine formation) and ensure complete conversion before proceeding with the reaction.
-
Data Presentation
The following tables provide representative data on how reaction parameters can influence the outcome of asymmetric reactions using prolinol-derived catalysts.
Table 1: Influence of Catalyst Structure on Asymmetric Aldol Reaction
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (syn, %) |
| (S)-Prolinol | 20 | DMSO | 25 | 96 | 65 | 88:12 | 75 |
| This compound | 20 | DMSO | 25 | 60 | 88 | 95:5 | 98 |
Data is representative for the reaction between 4-nitrobenzaldehyde and cyclohexanone.
Table 2: Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
| Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. (anti/syn) | e.e. (syn, %) |
| (S)-Prolinol | 10 | Toluene | 25 | 72 | 81 | 85:15 | 68 |
| This compound | 10 | Toluene | 25 | 48 | 95 | 92:8 | 97 |
This data is representative of typical outcomes for parent prolinol versus N-substituted derivatives in Michael additions.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Aldol Reaction
-
Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aldehyde (0.5 mmol, 1.0 equiv) and the chosen solvent (e.g., DMSO, 1.0 mL).
-
Catalyst Addition: Add this compound (0.1 mmol, 20 mol%).
-
Nucleophile Addition: Add cyclohexanone (2.5 mmol, 5.0 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor by Thin Layer Chromatography (TLC) until the aldehyde is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL). Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the purified product. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Identification: Identify a pair of well-resolved signals, one corresponding to each diastereomer. These signals should ideally be singlets, doublets, or other simple multiplets that are free from overlap with other signals.
-
Integration: Carefully integrate the selected signals. Set the integral of one of the peaks to a specific value (e.g., 1.00). The integral of the other peak will then represent the relative ratio.
-
Calculation: The diastereomeric ratio is calculated as the ratio of the two integral values. For example, if the integrals are 1.00 and 0.25, the d.r. is 1:0.25 or 4:1.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: General experimental workflow for an asymmetric aldol reaction.
Technical Support Center: Optimizing Reactions with (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields and address common challenges encountered when using (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral ligand or catalyst.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as (1R,2S)-N-pyrrolidinyl-norephedrine (NPNE), is a chiral amino alcohol derived from norephedrine.[1] It is primarily used as a chiral ligand in asymmetric synthesis, most notably in the catalytic enantioselective addition of organozinc reagents (like diethylzinc and dimethylzinc) to aldehydes.[1][2] This reaction is crucial for producing enantiomerically enriched secondary alcohols, which are valuable intermediates in pharmaceutical development.[3][4]
Q2: What are the critical parameters to control for achieving high yield and enantioselectivity?
Several factors significantly influence the success of catalytic reactions using NPNE:
-
Temperature: Lower reaction temperatures generally lead to higher enantioselectivity.[2]
-
Catalyst Loading: The concentration of the NPNE ligand can have a significant impact on the enantiomeric excess (ee) of the product. Interestingly, for the alkylation of benzaldehyde with organozincs, a lower catalyst loading can sometimes result in a higher ee.[2]
-
Purity of Reagents and Solvents: All reagents, especially the organozinc solution and the solvent, must be pure and anhydrous. Moisture and other impurities can deactivate the catalyst and lead to lower yields and selectivity.[5]
-
Stoichiometry: The ratio of the organozinc reagent to the aldehyde can affect the reaction yield. An excess of the organozinc reagent may be necessary to drive the reaction to completion.[1]
Q3: How can I purify the final alcohol product from the reaction mixture?
Standard purification techniques such as column chromatography and recrystallization are typically effective.[6] Thin-Layer Chromatography (TLC) is a valuable tool for monitoring the progress of the purification.[6] For volatile alcohol products, distillation (e.g., using a Kugelrohr apparatus) can be an effective purification method.[7] It is also possible to recover the chiral ligand after the reaction by performing an acidic work-up and extraction.[7]
Troubleshooting Guide
Issue 1: Low Enantiomeric Excess (ee)
Low enantioselectivity is a common problem in asymmetric catalysis. Here are the steps to troubleshoot this issue:
-
Verify Ligand Purity: Ensure the this compound used is of high enantiomeric purity.
-
Optimize Reaction Temperature: As a general rule, lowering the reaction temperature often improves enantioselectivity.[2]
-
Adjust Catalyst Loading: In the case of organozinc additions to benzaldehyde, studies have shown that decreasing the catalyst loading can lead to an increase in the product's ee.[2]
-
Ensure Anhydrous Conditions: Trace amounts of water can have a detrimental effect on enantioselectivity. Ensure all glassware is oven-dried and solvents are properly distilled from a drying agent.[5]
Troubleshooting Workflow for Low Enantiomeric Excess
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. mdpi.com [mdpi.com]
- 3. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds [kth.diva-portal.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound from (1R,2S)-(-)-norephedrine and 1,4-dibromobutane?
A1: The most common impurities include:
-
Unreacted (1R,2S)-(-)-norephedrine: Due to incomplete reaction.
-
Unreacted 1,4-dibromobutane: As it is often used in excess.
-
Diastereomeric impurities: Small amounts of other stereoisomers may form depending on the reaction conditions and the purity of the starting materials.
-
Side-products: Such as N,N'-bis-((1R,2S)-1-phenyl-1-hydroxypropan-2-yl)butane-1,4-diamine, formed by the reaction of two molecules of norephedrine with one molecule of 1,4-dibromobutane.
Q2: What is the primary and most effective method for purifying crude this compound?
A2: The most effective initial purification step is the formation and precipitation of the hydrochloride (HCl) salt.[1] This method is highly selective for the desired amine product, leaving non-basic impurities, such as unreacted 1,4-dibromobutane, in the solution.[1] The resulting crystalline HCl salt can then be isolated by filtration.
Q3: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" is a common issue, especially with compounds that have a relatively low melting point (the melting point of this compound is 45-48 °C). This phenomenon occurs when the solute separates from the solution as a liquid phase rather than a solid. To resolve this:
-
Add more solvent: This will decrease the concentration and lower the saturation point.
-
Lower the crystallization temperature slowly: Rapid cooling can promote oiling. Allow the solution to cool gradually to room temperature before placing it in an ice bath.
-
Use a different solvent or a co-solvent system: A solvent in which the compound is less soluble at elevated temperatures might prevent oiling. Alternatively, a two-solvent system can be employed to carefully control the solubility.
-
Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface to induce nucleation.
-
Add a seed crystal: A small crystal of the pure compound can serve as a template for crystallization.
Q4: How can I remove unreacted (1R,2S)-(-)-norephedrine from my final product?
A4: Unreacted (1R,2S)-(-)-norephedrine can be challenging to remove due to its structural similarity to the product.
-
Acid-base extraction: Carefully perform an acid-base extraction. The basicity of the product and the starting material are similar, but slight differences in their pKa values and partitioning coefficients between aqueous and organic phases might allow for some separation.
-
Column chromatography: Silica gel chromatography can be effective. A polar eluent system will be required due to the polar nature of both compounds. The choice of solvent system is critical to achieve good separation.
-
Recrystallization: Multiple recrystallizations of either the free base or the hydrochloride salt may be necessary. The choice of solvent will be crucial for enriching the desired product in the crystalline phase.
Troubleshooting Guides
Problem 1: Low yield of precipitated hydrochloride salt.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction by TLC to ensure all the (1R,2S)-(-)-norephedrine has been consumed before proceeding with the work-up. |
| Product is too soluble in the chosen solvent | Concentrate the solution further before and during the addition of the HCl solution to promote precipitation. Ensure that residual water is minimized as the HCl salt has some solubility in water.[1] |
| Incorrect pH | Ensure that a sufficient amount of hydrochloric acid has been added to protonate all of the amine. Check the pH of the aqueous layer after extraction to be acidic. |
| Loss during work-up | Minimize the number of transfer steps. Ensure that all equipment used to handle the product solution is rinsed with a small amount of the solvent. |
Problem 2: The purified product has a low melting point or appears as a waxy solid.
| Possible Cause | Troubleshooting Step |
| Presence of solvent | Ensure the product is thoroughly dried under vacuum to remove any residual solvent from the recrystallization. |
| Presence of impurities | The presence of unreacted starting materials or side products can lower and broaden the melting point. Further purification by recrystallization or column chromatography is necessary. |
| Incorrect stereoisomer | Diastereomeric impurities can affect the melting point. Purity can be checked by chiral HPLC. |
Problem 3: Poor separation during column chromatography.
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent system | The polarity of the eluent is critical. For polar amino alcohols, a gradient elution from a less polar to a more polar solvent system on silica gel is often effective. A common starting point could be a mixture of dichloromethane and methanol. |
| Streaking of the compound on the column | The basic nature of the amine can cause streaking on acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. |
| Column overloading | Do not load too much crude product onto the column. A general rule is to use a mass of silica gel that is 50-100 times the mass of the crude product. |
Experimental Protocols
Protocol 1: Purification by Formation of the Hydrochloride Salt
This protocol is adapted from a procedure for a similar compound and is a standard method for purifying amines.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like toluene or diethyl ether.
-
Washing: Wash the organic solution with water to remove any water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration: Filter off the drying agent.
-
Precipitation: Cool the filtrate in an ice bath. Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., 5-6 M HCl in 2-propanol) dropwise with stirring.[1] The hydrochloride salt of this compound should precipitate out of the solution.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold solvent (the same solvent used for the reaction) to remove any remaining impurities.
-
Drying: Dry the purified hydrochloride salt under vacuum.
Protocol 2: Recrystallization of the Free Base
-
Solvent Selection: Choose a suitable solvent or solvent system. For a compound with a melting point of 45-48 °C, a low-boiling point solvent is preferable to avoid melting the compound during dissolution. Hexane or a mixture of hexane and ethyl acetate is a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring until the solid dissolves completely. If the solid does not dissolve, add more solvent dropwise until a clear solution is obtained at the boiling point of thesolvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals should start to form.
-
Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Typical Purity Achieved | Expected Yield | Key Advantages | Common Challenges |
| HCl Salt Precipitation | >98% | 70-85% | Highly selective for amines, removes non-basic impurities effectively. | Product may be too soluble in the chosen solvent; potential for co-precipitation of other basic impurities. |
| Recrystallization (Free Base) | >99% (after multiple recrystallizations) | 50-80% | Can achieve very high purity. | "Oiling out" is a common issue; finding a suitable solvent can be challenging. |
| Column Chromatography | >99% | 40-70% | Effective for separating closely related compounds like diastereomers. | Can be time-consuming and require large volumes of solvent; potential for streaking. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a Chiral Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a chiral auxiliary in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound as a chiral auxiliary?
A1: this compound, a derivative of pseudoephedrine, is primarily used to control stereochemistry in carbon-carbon bond-forming reactions. Its most common applications include:
-
Asymmetric alkylation of enolates: To introduce alkyl groups to a carbonyl compound with high diastereoselectivity.
-
Asymmetric aldol reactions: To control the stereochemical outcome of the reaction between an enolate and an aldehyde or ketone.
-
Asymmetric Michael additions: To achieve stereoselective 1,4-conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Q2: What are the potential side reactions to be aware of when using this chiral auxiliary?
A2: While generally effective, several side reactions can occur, leading to reduced yield and diastereoselectivity. These include:
-
Epimerization: Loss of stereochemical integrity at the newly formed stereocenter.
-
Retro-aldol or retro-Michael reactions: Reversal of the desired bond formation, particularly under harsh work-up conditions.
-
Over-alkylation or di-alkylation: Introduction of more than one alkyl group.
-
N-alkylation: Alkylation of the pyrrolidine nitrogen.[1]
-
Elimination reactions: Formation of α,β-unsaturated products, especially with sterically hindered substrates or strong bases.
-
Cleavage of the auxiliary: Under harsh acidic or basic conditions, the auxiliary may be cleaved from the substrate prematurely.
Q3: How can I improve the diastereoselectivity of my reaction?
A3: Optimizing reaction conditions is crucial for achieving high diastereoselectivity. Consider the following factors:
-
Solvent: The choice of solvent can significantly impact the transition state geometry. Ethereal solvents like THF or diethyl ether are commonly used.
-
Temperature: Lowering the reaction temperature (e.g., to -78 °C) generally enhances stereoselectivity by favoring the more ordered transition state.
-
Base: The choice of base for enolate formation is critical. Lithium diisopropylamide (LDA) is a common choice. The rate of addition and the specific batch of the base can influence the outcome.
-
Additives: Lewis acids or other additives can influence the chelation of the enolate and, consequently, the stereochemical outcome.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Asymmetric Alkylation
Symptoms:
-
The ratio of desired diastereomer to undesired diastereomer is below the expected or desired level (e.g., <90:10 dr).
-
Multiple new spots corresponding to stereoisomers are observed on TLC or HPLC analysis of the crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect Enolate Geometry | Ensure slow addition of the base at a low temperature to favor the formation of the kinetic (Z)-enolate, which is crucial for high diastereoselectivity. |
| Epimerization | Use a non-protic work-up and purification method. Avoid acidic or basic conditions during extraction and chromatography if the product is sensitive. Quench the reaction at low temperature. |
| Reaction Temperature Too High | Perform the reaction at a lower temperature (e.g., -78 °C or -100 °C) to increase the energy difference between the diastereomeric transition states. |
| Inappropriate Solvent | Screen different ethereal solvents. THF is generally a good starting point. |
| Poor Quality of Reagents | Use freshly distilled solvents and freshly prepared or titrated base solutions. |
Issue 2: Low Yield of the Desired Product
Symptoms:
-
A significant amount of starting material remains unreacted.
-
Multiple side products are observed, leading to a low isolated yield of the target molecule.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Deprotonation | Ensure the use of a sufficient excess of a strong, non-nucleophilic base (e.g., 1.1-1.5 equivalents of LDA). |
| Side Reactions (e.g., Elimination) | Use a less sterically hindered base or a different electrophile. Lowering the reaction temperature may also suppress elimination pathways. |
| Decomposition of Product or Auxiliary | Employ milder work-up and purification conditions. Avoid prolonged exposure to strong acids or bases. |
| Retro-Aldol/Michael Reaction | Quench the reaction at low temperature and use a buffered aqueous solution for work-up if necessary. |
Experimental Protocols
General Protocol for Asymmetric Alkylation of an Amide Derived from this compound
-
Amide Formation: React the desired carboxylic acid with this compound in the presence of a coupling agent (e.g., DCC or EDC) to form the corresponding amide. Purify the amide by column chromatography or recrystallization.
-
Enolate Formation: Dissolve the purified amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride at -78 °C. Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by HPLC or NMR analysis.
-
Auxiliary Cleavage: The chiral auxiliary can be removed by acidic or basic hydrolysis, or by reduction with a suitable reagent (e.g., LiAlH₄ or LiBH₄) to yield the corresponding carboxylic acid, alcohol, or aldehyde.
Visualizations
References
Technical Support Center: (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, with a focus on addressing potential epimerization issues.
Troubleshooting Guide: Epimerization Issues
Epimerization, the change in configuration at one of several stereocenters in a molecule, can be a significant issue, leading to a mixture of diastereomers and potentially impacting the compound's efficacy and safety. This guide provides a structured approach to troubleshoot and mitigate epimerization of this compound.
Problem: Detection of the (1S,2S) or (1R,2R) diastereomer in your sample of this compound.
Below is a troubleshooting workflow to identify and resolve the source of epimerization.
Caption: Troubleshooting workflow for epimerization.
| Potential Cause | Troubleshooting Steps & Solutions |
| High Reaction Temperature | Elevated temperatures can provide the necessary activation energy for epimerization. Solution: Lower the reaction temperature. If the synthesis protocol allows, consider running the reaction at a lower temperature (e.g., 0 °C or -78 °C). |
| Strongly Acidic or Basic Conditions | The presence of strong acids or bases can catalyze epimerization, potentially through the formation of a resonance-stabilized intermediate. For instance, boiling ephedrine with 25% HCl is known to cause isomerization to pseudoephedrine.[1] Solution: Use milder acids or bases for pH adjustments and catalysis. Consider using organic bases (e.g., triethylamine, DIPEA) or weaker inorganic bases. For acidic conditions, use of buffered systems or weaker acids should be explored. |
| Harsh Reagents | Certain reagents may promote epimerization as a side reaction. Solution: If possible, substitute harsh reagents with milder alternatives that are known to preserve stereochemical integrity. |
| Work-up and Purification | Epimerization can occur during aqueous work-up if the pH is not carefully controlled. On-column epimerization during chromatography (e.g., on silica or alumina) is also a possibility. Solution: Neutralize the reaction mixture carefully during work-up. Screen different chromatography stationary phases and solvent systems. In some cases, derivatization to a more stable compound before purification can be beneficial. |
| Storage Conditions | Prolonged storage at elevated temperatures or in certain solvents could potentially lead to slow epimerization over time. A study on a similar compound, (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride, showed degradation over time in plasma and urine samples.[2][3] Solution: Store the compound at low temperatures (e.g., ≤ 4 °C) in a neutral, aprotic solvent. Regularly check the diastereomeric purity of stored samples. |
| Analytical Method-Induced Epimerization | The analytical method itself can sometimes induce epimerization. For example, the use of certain derivatizing agents, such as fluorinated acylating agents in GC-MS analysis of ephedrine and pseudoephedrine, has been shown to cause interconversion.[4][5] High temperatures in a GC injector port can also be a cause. Solution: For GC-MS, consider using alternative derivatization methods like trimethylsilylation.[5] For HPLC analysis, use a chiral column under non-epimerizing mobile phase conditions. If possible, use a lower injector port temperature for GC analysis. |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. For this compound, which has two chiral centers, epimerization at either the C1 or C2 position would result in the formation of its diastereomers, (1S,2S)- or (1R,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, respectively. This is a concern because different diastereomers can have different pharmacological activities and toxicological profiles. Therefore, for use in drug development, it is crucial to maintain the desired stereochemical purity.
Q2: At what stages of my experiment is epimerization most likely to occur?
A2: Epimerization can occur at several stages:
-
During Synthesis: Especially in steps involving high temperatures or strongly acidic or basic conditions.
-
During Work-up and Purification: If pH is not well-controlled or if the chromatography conditions are too harsh.
-
During Storage: Although likely slower, epimerization can occur over time, especially if stored improperly.
-
During Analysis: Certain analytical techniques, particularly those involving derivatization or high temperatures, can induce epimerization.[4][5]
Q3: How can I detect and quantify the diastereomeric purity of my this compound sample?
A3: The most common and effective method for determining diastereomeric purity is through chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the preferred method. A chiral stationary phase (CSP) is used to separate the diastereomers. The choice of the chiral column and mobile phase is critical and often requires empirical screening.
-
Chiral Gas Chromatography (GC): This method can also be used, often requiring derivatization of the analyte to increase its volatility. Care must be taken as the derivatization step itself can sometimes cause epimerization.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, diastereomers can be distinguished by high-resolution NMR, sometimes with the aid of a chiral resolving agent.
Q4: Are there any general guidelines for selecting a chiral HPLC column for separating the diastereomers of 1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol?
A4: While the optimal column must be determined experimentally, here are some general guidelines for initial screening:
-
Polysaccharide-based columns: Columns with chiral selectors like cellulose or amylose derivatives are often a good starting point for a wide range of chiral compounds.
-
Pirkle-type columns: These are also effective for many chiral separations.
-
Mobile Phase: A typical starting mobile phase for normal phase chromatography would be a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol. For reversed-phase chromatography, mixtures of water or buffer with acetonitrile or methanol are used.
Below is a diagram illustrating the general workflow for chiral method development.
Caption: Chiral HPLC method development workflow.
Experimental Protocols
Protocol 1: General Procedure for Chiral HPLC Method Development
This protocol outlines a general approach to developing a chiral HPLC method for the separation of this compound and its potential diastereomeric impurities.
-
Standard Preparation: Prepare a standard solution containing a mixture of the (1R,2S) diastereomer and, if available, the other diastereomers. If pure standards of the other diastereomers are not available, a sample suspected of containing impurities can be used for initial method development.
-
Column Selection: Screen a variety of chiral stationary phases. Good starting points include polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) and Pirkle-type columns.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mobile phase of hexane/isopropanol (90:10 v/v). If separation is not achieved, vary the ratio of isopropanol and try other alcohol modifiers like ethanol.
-
Reversed Phase: Start with a mobile phase of water/acetonitrile (50:50 v/v) with a buffer (e.g., phosphate buffer at a neutral pH). Vary the organic modifier and its ratio.
-
-
Optimization: Once partial separation is observed, optimize the method by adjusting:
-
Mobile phase composition: Fine-tune the ratio of the solvents.
-
Flow rate: Typically in the range of 0.5 - 1.5 mL/min.
-
Temperature: Column temperature can significantly affect selectivity. Screen temperatures between 10 °C and 40 °C.
-
-
Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., around 210 nm or 254 nm).
-
Method Validation: Once a satisfactory separation is achieved (typically with a resolution > 1.5), validate the method for its intended purpose (e.g., for linearity, accuracy, precision, and limit of detection/quantitation).
Protocol 2: Synthesis of this compound via Reductive Amination (Illustrative)
The synthesis of the closely related compound prolintane can provide insights. One synthetic route to such compounds involves the reductive amination of a ketone. A potential route to this compound could start from (R)-1-phenyl-1,2-propanedione. The stereochemistry of the final product will depend on the stereoselectivity of the reduction steps.
Disclaimer: This is an illustrative protocol based on general synthetic methods for similar compounds and should be adapted and optimized.
-
Step 1: Asymmetric reduction of (R)-1-phenyl-1,2-propanedione.
-
Dissolve (R)-1-phenyl-1,2-propanedione in a suitable solvent (e.g., methanol or ethanol).
-
Add a chiral reducing agent or a catalyst system for asymmetric hydrogenation (e.g., a chiral ruthenium or rhodium catalyst) under an inert atmosphere.
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by TLC or GC).
-
Work up the reaction to isolate the intermediate (1R)-1-hydroxy-1-phenyl-2-propanone.
-
-
Step 2: Reductive amination with pyrrolidine.
-
Dissolve the (1R)-1-hydroxy-1-phenyl-2-propanone in a suitable solvent (e.g., methanol or dichloromethane).
-
Add pyrrolidine.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction until completion.
-
Quench the reaction carefully and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude product.
-
Purify the crude product by chromatography or crystallization.
-
Note on Epimerization during Synthesis: In the above illustrative synthesis, the stereocenter at C1 is set in the first step. The conditions of the second step (reductive amination) should be mild to avoid epimerization at this center. The choice of reducing agent and reaction temperature is critical.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interconversion of ephedrine and pseudoephedrine during chemical derivatization. | Semantic Scholar [semanticscholar.org]
- 5. Interconversion of ephedrine and pseudoephedrine during chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. The information is presented in a user-friendly question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a chiral amino alcohol widely used as a chiral auxiliary or catalyst in asymmetric synthesis. Its key application lies in facilitating the creation of enantiomerically pure substances, which is crucial in pharmaceutical development where the chirality of a molecule can significantly impact its efficacy and safety.[1] It is particularly valuable as a key intermediate in the synthesis of various pharmaceuticals.
Q2: What are the typical reaction types where this compound is used?
This chiral auxiliary is commonly employed in carbon-carbon bond-forming reactions, such as:
-
Asymmetric Alkylation of Aldehydes: Catalyzing the addition of organozinc reagents (e.g., diethylzinc) to aldehydes to produce chiral secondary alcohols.
-
Asymmetric Aldol Reactions: While simpler prolinol derivatives may show limited stereocontrol, N-substituted variants are used to catalyze the reaction between a ketone and an aldehyde to form β-hydroxy carbonyl compounds with high stereoselectivity.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Q3: How should this compound be handled and stored?
This compound is a white to off-white crystalline powder. It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Store the compound at room temperature in a tightly sealed container to prevent degradation.
Troubleshooting Guides
Low Enantioselectivity
Q4: I am observing low enantiomeric excess (ee) in my asymmetric alkylation of an aldehyde. What are the potential causes and solutions?
Low enantioselectivity is a common issue in asymmetric catalysis. Several factors could be contributing to this problem.
| Potential Cause | Recommended Solution |
| Impure Catalyst | Ensure the this compound is of high purity (≥98%). Impurities can interfere with the formation of the active catalytic species. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Typically, 0.1 to 10 mol% is used. A loading that is too low may result in a slow, non-selective background reaction, while excessive loading can sometimes lead to the formation of less selective dimeric species. |
| Inappropriate Solvent | The choice of solvent is critical. Non-polar, aprotic solvents like toluene or hexane are often preferred for diethylzinc additions. Avoid coordinating solvents that can compete with the chiral ligand for binding to the metal. |
| Reaction Temperature | Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often enhances enantioselectivity by favoring the transition state leading to the desired enantiomer. |
| Water Contamination | The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
Low Reaction Yield
Q5: My reaction yield is consistently low. How can I improve it?
Low yields can be attributed to incomplete reactions, side reactions, or product degradation.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | If the catalyst has been stored improperly or for a long time, it may have degraded. Use a fresh batch of the catalyst. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or GC/LC-MS. The reaction may require a longer time to reach completion. |
| Side Reactions | In aldol reactions, self-condensation of the aldehyde or ketone can be a significant side reaction.[2][3] Consider using a more reactive ketone or adding the aldehyde slowly to the reaction mixture. For organozinc additions, ensure the reagent is of high quality, as impurities can lead to side reactions. |
| Product Instability | The product may be unstable under the reaction or work-up conditions. Consider a milder work-up procedure, for example, using a buffered aqueous solution for quenching. |
| Reversible Reaction | Some reactions, like the aldol addition, are reversible.[3] Ensure the reaction conditions favor the product formation (e.g., by removing a byproduct if possible). |
Formation of Side Products
Q6: I am observing unexpected side products in my reaction. What are they likely to be and how can I minimize them?
The nature of side products depends on the specific reaction.
| Reaction Type | Common Side Products | Mitigation Strategies |
| Asymmetric Alkylation | Racemic product from the uncatalyzed reaction. | Optimize catalyst loading and reaction temperature to ensure the catalyzed pathway is dominant. |
| Reduction of the aldehyde to the corresponding alcohol. | Use high-purity organozinc reagents. | |
| Aldol Reaction | Self-condensation products of the aldehyde or ketone.[2][3] | Use one reactant in excess or add the more reactive component slowly. |
| Dehydration of the aldol adduct to form an α,β-unsaturated carbonyl compound.[3] | Control the reaction temperature and use a milder work-up. |
Experimental Protocols
Detailed Methodology for Asymmetric Alkylation of Benzaldehyde with Diethylzinc
This protocol is adapted from a similar procedure using a different chiral amino alcohol and serves as a general guideline.[4]
Materials:
-
This compound
-
Anhydrous Toluene
-
Diethylzinc (solution in hexanes or toluene)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum under an inert atmosphere, add this compound (e.g., 5 mol%).
-
Solvent Addition: Add anhydrous toluene via a syringe.
-
Reagent Addition: Cool the solution to 0 °C. Slowly add the diethylzinc solution via syringe, followed by the dropwise addition of benzaldehyde.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.
Data Presentation
Table 1: Influence of Reaction Parameters on Enantioselectivity (Hypothetical Data Based on Similar Systems)
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 2 | Toluene | 25 | 85 | 70 |
| 2 | 5 | Toluene | 25 | 92 | 85 |
| 3 | 5 | Hexane | 25 | 90 | 88 |
| 4 | 5 | Toluene | 0 | 95 | 92 |
| 5 | 5 | THF | 25 | 70 | 50 |
Mandatory Visualizations
Caption: Experimental workflow for asymmetric alkylation.
Caption: Troubleshooting logic for low enantioselectivity.
References
Technical Support Center: Synthesis of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and well-documented synthetic route is the N-alkylation of (1R,2S)-(-)-norephedrine with 1,4-dibromobutane.[1] This reaction typically employs a base to neutralize the hydrobromic acid formed during the reaction and a suitable solvent.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control for a successful synthesis include reaction temperature, choice of base and solvent, and the stoichiometry of the reactants.[1][2] Careful control of these variables is crucial for maximizing yield and minimizing the formation of byproducts.
Q3: How can the progress of the reaction be monitored?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] This allows for the determination of the consumption of the starting materials and the formation of the product, helping to identify the optimal reaction time.
Q4: What is the typical purity of the final product?
A4: The purity of this compound is typically high, often around 98%, after appropriate purification steps.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inactive reagents. - Incorrect reaction temperature. - Inefficient base. | - Ensure the freshness and purity of (1R,2S)-(-)-norephedrine and 1,4-dibromobutane. - Optimize the reaction temperature. The reaction is typically run at reflux.[1] - Use a suitable base such as sodium bicarbonate or potassium carbonate to effectively neutralize the acid byproduct.[1][3] |
| Formation of multiple products (side reactions) | - Over-alkylation of the starting material or product. - Elimination reactions of 1,4-dibromobutane. | - Use a slight excess of 1,4-dibromobutane (e.g., 1.1 equivalents) to favor the desired mono-alkylation.[1] - Control the reaction temperature to minimize side reactions. |
| Difficulty in product purification | - Presence of unreacted starting materials. - Formation of closely related impurities. - Emulsion formation during workup. | - Ensure the reaction goes to completion by monitoring with TLC or GC-MS. - Purification can be achieved by forming the hydrochloride salt of the product, which can precipitate, leaving organic impurities in the solution.[1] The free base can then be regenerated. - To break emulsions during aqueous workup, the addition of brine or filtration through celite can be effective. |
| Inconsistent reaction times | - Poor heat transfer in the reaction vessel. - Inefficient stirring. | - Ensure uniform heating of the reaction mixture using an appropriate heating mantle and a well-stirred reaction setup. - Use a mechanical stirrer for larger scale reactions to ensure homogeneity.[1] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the procedure described in Organic Syntheses.[1]
Materials:
-
(1R,2S)-(-)-Norephedrine
-
1,4-Dibromobutane
-
Sodium Bicarbonate
-
Toluene
-
Water
-
Hydrochloric acid in 2-propanol
-
2-Propanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser with a Dean-Stark trap, and a nitrogen inlet, add toluene, (1R,2S)-(-)-norephedrine, 1,4-dibromobutane, and sodium bicarbonate.
-
Reaction: Heat the heterogeneous mixture to reflux under a nitrogen atmosphere. Water will begin to collect in the Dean-Stark trap. Continue refluxing until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with toluene.
-
Extraction: Combine the filtrate and washings and wash with water. Separate the organic layer.
-
Concentration: Concentrate the organic layer under reduced pressure.
-
Salt Formation: Cool the toluene solution and slowly add a solution of hydrochloric acid in 2-propanol. The hydrochloride salt of the product will precipitate.
-
Isolation: Stir the mixture at room temperature, then reduce the volume by distillation under reduced pressure. Add more toluene and reconcentrate to a slurry.
-
Purification: Filter the slurry and wash the solid with toluene. The resulting solid is the hydrochloride salt of this compound.
-
Free Base Generation: To obtain the free base, the hydrochloride salt can be treated with a base like sodium hydroxide solution and extracted with a suitable organic solvent.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Parameter | Condition 1[1] |
| Starting Material | (1R,2S)-(-)-Norephedrine |
| Reagent | 1,4-Dibromobutane (1.1 equiv.) |
| Base | Sodium Bicarbonate (2.2 equiv.) |
| Solvent | Toluene |
| Temperature | Reflux (105-118 °C) |
| Reaction Time | Until completion (monitored) |
| Purification Method | Precipitation as hydrochloride salt |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Removal of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol auxiliary from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the removal of the (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol chiral auxiliary from their synthetic products.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for cleaving the this compound auxiliary?
A1: The most common methods for removing the this compound auxiliary, analogous to the well-established pseudoephedrine auxiliary, are acidic hydrolysis, basic hydrolysis, and reductive cleavage.[1] The choice of method is dictated by the desired product (carboxylic acid, alcohol, or ketone) and the compatibility of the substrate with the reaction conditions.[1]
Q2: Why can removal of this auxiliary be challenging, especially with sterically hindered substrates?
A2: Cleavage of the amide bond can be difficult due to the steric bulk around the carbonyl group. This hindrance impedes the approach of nucleophiles (like hydroxide) or water, which is necessary for hydrolysis.[1] For highly congested substrates, standard cleavage conditions may result in low yields or require prolonged reaction times.[1]
Q3: Is it possible to recover the this compound auxiliary after cleavage?
A3: Yes, a significant advantage of this type of auxiliary is that it can typically be recovered in high yield after the cleavage reaction, allowing for its reuse.[1]
Q4: What are some alternative chiral auxiliaries if cleavage proves to be too difficult?
A4: If removing the this compound auxiliary is problematic, other auxiliaries such as Evans' oxazolidinones or Oppolzer's camphorsultams might be considered, as their acyl derivatives can sometimes be more readily cleaved.[1] Another alternative that has been investigated is pseudoephenamine.[1][2]
Troubleshooting Guide
Problem 1: Low or no yield during basic hydrolysis of a sterically hindered product.
-
Possible Cause: The steric hindrance around the amide bond is preventing effective nucleophilic attack by the hydroxide ion. Standard conditions, such as sodium hydroxide in an aqueous alcohol solution, may not be sufficient.[1]
-
Solutions:
-
Increase Reagent Equivalents: Use a higher excess of the base (e.g., 5-8 equivalents of sodium hydroxide).[1]
-
Elevate Temperature and Time: Increase the reaction temperature to reflux and extend the reaction time.[1] It is crucial to monitor the reaction's progress by TLC or LC-MS to find the optimal duration and avoid potential degradation.[1]
-
Change Solvent System: Employ a solvent mixture that improves solubility and accessibility to the amide, such as a 2:1:1 mixture of water, methanol, and tert-butyl alcohol.[1]
-
Problem 2: Epimerization of the α-carbon during amide cleavage.
-
Possible Cause: The reaction conditions, particularly with strong base and high temperatures, can lead to the deprotonation of the α-carbon, resulting in a loss of stereochemical integrity.
-
Solutions:
-
Milder Conditions: If possible, use less harsh basic conditions or consider acidic hydrolysis if the substrate is stable under acidic conditions.
-
Reductive Cleavage: Opt for a reductive cleavage method to obtain the corresponding alcohol, which typically occurs under milder conditions and is less prone to epimerization.
-
Problem 3: The desired product is sensitive to acidic or basic conditions.
-
Possible Cause: The functional groups present in the product molecule are not stable to the pH extremes of traditional hydrolysis.
-
Solutions:
-
Reductive Cleavage: This is often the best alternative for sensitive substrates. Reagents like lithium amidotrihydroborate (LAB) can effectively cleave the amide to the corresponding primary alcohol under neutral conditions.[1][2]
-
Organometallic Addition: To obtain a ketone, the addition of an organolithium or Grignard reagent can be employed, which also avoids harsh hydrolytic conditions.[2]
-
Cleavage Methods: A Comparative Overview
| Method | Product | Typical Reagents | Yield | Stereochemical Integrity | Notes |
| Basic Hydrolysis | Carboxylic Acid | NaOH in H₂O/MeOH/t-BuOH[1] | Good to Excellent | Generally high, but risk of epimerization with sensitive substrates. | A common and cost-effective method.[1] |
| Acidic Hydrolysis | Carboxylic Acid | H₂SO₄ in Dioxane/H₂O[2] | Good to Excellent | Generally high. | Substrate must be stable to strong acid.[3] |
| Reductive Cleavage | Primary Alcohol | Lithium Amidotrihydroborate (LAB) in THF[1][2] | High (e.g., 86%)[1] | Excellent | Suitable for sterically hindered and sensitive substrates.[1] |
| Organometallic Addition | Ketone | Organolithium Reagents (e.g., MeLi)[2] | High (e.g., 95-98%)[2] | Excellent | Provides direct access to ketones. |
Experimental Protocols
Protocol 1: Basic Hydrolysis to the Carboxylic Acid
-
Preparation: Dissolve the pseudoephedrine amide in a 2:1:1 mixture of water, methanol, and tert-butyl alcohol.[1]
-
Reagent Addition: Add 5-8 equivalents of sodium hydroxide.[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC. A typical reaction time is around 8 hours.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature.[1]
-
Acidification: Carefully acidify the mixture with aqueous HCl.[1]
-
Extraction: Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).[1]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or recrystallization.[1]
Protocol 2: Reductive Cleavage to the Primary Alcohol using LAB
-
Reagent Preparation: Prepare a solution of lithium amidotrihydroborate (LAB) in THF.[1]
-
Substrate Preparation: In a separate flask, dissolve the sterically hindered pseudoephedrine amide in THF.[1]
-
Reaction Initiation: Cool the amide solution to the desired temperature (e.g., 23 °C).[1]
-
Addition: Add the LAB solution dropwise to the amide solution.[1]
-
Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor its progress by TLC.[1]
-
Quenching: Upon completion, carefully quench the reaction by adding an aqueous acid solution.[1]
-
Extraction and Purification: Perform a standard aqueous workup and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify the crude alcohol as needed.[1]
Visualizations
References
Technical Support Center: (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions and other issues during the synthesis of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol.
Troubleshooting Guides
Issue 1: Low or No Product Yield
An incomplete or failed reaction is a common issue. The following guide provides a systematic approach to identifying and resolving the root cause of low product yield.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degraded or Impure Reactants | Verify the purity of (1R,2S)-(-)-norephedrine and 1,4-dibromobutane via NMR or melting point analysis. Use freshly purchased or purified reagents. | Improved reaction conversion and yield. |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Prevention of side reactions and reagent decomposition, leading to a higher yield. |
| Incorrect Stoichiometry | Carefully measure and verify the molar ratios of reactants and base. An excess of the alkylating agent can lead to over-alkylation. | Minimized side product formation and optimized conversion of the starting material. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature. For the alkylation of norephedrine with 1,4-dibromobutane, refluxing toluene (around 110-118°C) is often employed.[1] Lower temperatures may result in an incomplete reaction. | Increased reaction rate and completion of the reaction. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion. | Complete consumption of the starting material and maximum product formation. |
| Ineffective Base | Ensure the base (e.g., sodium bicarbonate) is of good quality and used in sufficient quantity to neutralize the HBr formed during the reaction.[1] | Efficient scavenging of acid by-product, preventing reaction inhibition. |
Issue 2: Formation of Multiple Products (Side Reactions)
The presence of multiple spots on a TLC plate or unexpected peaks in the NMR spectrum of the crude product indicates the formation of side products.
Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| Over-alkylation Product | The desired product, a secondary amine, can react further with 1,4-dibromobutane. | Use a slight excess of (1R,2S)-(-)-norephedrine relative to 1,4-dibromobutane. Add the 1,4-dibromobutane slowly to the reaction mixture. |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in Issue 1. | Refer to the troubleshooting guide for low yield. |
| Elimination Products | Under strongly basic conditions or at very high temperatures, elimination reactions of 1,4-dibromobutane can occur. | Use a milder base like sodium or potassium carbonate.[1] Avoid excessive heating. |
Reaction Pathway Visualization
References
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol versus Evans Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that dictates the stereochemical outcome of pivotal bond-forming reactions. This guide provides an objective comparison between the well-established and widely utilized Evans oxazolidinone auxiliaries and the less documented (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a derivative of (1R,2S)-norephedrine. While Evans auxiliaries have a long-standing reputation for high stereoselectivity and reliability, the exploration of novel auxiliaries continues in the quest for improved performance, substrate scope, and accessibility.
Overview and Principles of Stereocontrol
Evans Auxiliaries: Popularized by David A. Evans, these oxazolidinone-based auxiliaries are renowned for their exceptional ability to direct stereoselective alkylations and aldol additions.[1][2] Derived from readily available amino acids like valine and phenylalanine, they offer a high degree of predictability.[3] Stereocontrol arises from the steric influence of the substituent at the 4-position of the oxazolidinone ring, which effectively shields one face of the enolate, leading to a highly diastereoselective approach of the electrophile.[4][5]
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds.
Evans Auxiliaries: Evans auxiliaries are particularly effective in boron-mediated aldol reactions, typically yielding syn-aldol products with excellent diastereoselectivity.[3][8] The reaction proceeds through a rigid, chair-like Zimmerman-Traxler transition state, where the substituent on the auxiliary dictates the facial approach of the aldehyde.[2][3]
Data for Evans Auxiliaries in Aldol Reactions:
| Auxiliary (derived from) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) | Reference |
| (S)-Valine | Isobutyraldehyde | >99:1 | 80-95 | [3] |
| (S)-Valine | Benzaldehyde | 99:1 | 80-95 | [3] |
| (R)-Phenylalanine | Propionaldehyde | >95:5 | 75-90 | [3] |
This compound and Analogs: Direct experimental data for (1R,2S)-PPP in aldol reactions is scarce. However, a study on a novel oxadiazinone auxiliary derived from (1R,2S)-norephedrine demonstrated good to excellent diastereoselectivities (8:1 to >99:1), notably favoring the non-Evans syn configuration.[6][9] Conversely, research on a propionylated (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, a structurally related pyrrolidine-based auxiliary, showed no remarkable selectivity for either diastereomer in aldol reactions with benzaldehyde.[7] This suggests that the performance of such auxiliaries is highly dependent on the specific structure and reaction conditions.
Performance in Asymmetric Alkylation
The alkylation of enolates is a fundamental C-C bond-forming reaction, and chiral auxiliaries are instrumental in controlling the stereochemistry of the newly formed stereocenter.
Evans Auxiliaries: The alkylation of N-acyl Evans auxiliaries proceeds with high diastereoselectivity. Deprotonation with a strong base forms a rigid chelated (Z)-enolate, where the substituent on the oxazolidinone ring blocks one face, directing the alkylating agent to the opposite side.[4][5][10]
Data for Evans Auxiliaries in Alkylation Reactions:
| Auxiliary (derived from) | Electrophile | Diastereoselectivity | Yield (%) | Reference |
| (S)-Valine | Benzyl bromide | >99:1 | 80-95 | [11] |
| (R)-Phenylalanine | Methyl iodide | 97:3 | 85-95 | [11] |
| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | 98:2 | 61-77 | [4][10] |
This compound and Analogs: In alkylation reactions, a propionylated pyrrolidine-based auxiliary demonstrated enhanced diastereomeric excess (up to 84% for benzylation and 94% for butylation) with the use of additives like LiCl or Cp₂ZrCl₂.[7] This indicates that while the inherent stereodirecting ability might be moderate, it can be significantly improved under optimized conditions.
Experimental Protocols
Key Experiment: Evans Asymmetric Aldol Reaction
1. Enolate Formation: To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by the dropwise addition of triethylamine (1.2 equiv). The reaction mixture is stirred at 0 °C for 30 minutes.
2. Aldol Addition: The mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 1 hour.
3. Work-up and Auxiliary Cleavage: The reaction is quenched with a pH 7 buffer and the organic layer is separated. The solvent is removed under reduced pressure. The crude aldol adduct is dissolved in a mixture of THF and water (4:1). The solution is cooled to 0 °C, and hydrogen peroxide (30% aq., 4.0 equiv) is added dropwise, followed by the dropwise addition of aqueous lithium hydroxide (1.0 M, 2.0 equiv). The mixture is stirred vigorously at 0 °C for 4 hours. The reaction is quenched by the addition of excess aqueous Na₂SO₃ solution. The organic solvent is removed in vacuo, and the aqueous layer is extracted with a suitable organic solvent to recover the chiral auxiliary. The aqueous layer is then acidified and extracted to isolate the β-hydroxy acid product.
Key Experiment: Evans Asymmetric Alkylation
1. Enolate Formation: A solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) is cooled to -78 °C. Sodium bis(trimethylsilyl)amide (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C to form the sodium enolate.[10]
2. Alkylation: The alkylating agent (e.g., allyl iodide, 1.2 equiv) is added dropwise to the enolate solution at -78 °C.[10] The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
3. Work-up and Auxiliary Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The diastereomeric ratio can be determined at this stage by GC or NMR analysis.[10] The major diastereomer is purified by flash chromatography. Cleavage of the auxiliary is typically performed by hydrolysis with LiOH/H₂O₂ as described for the aldol adduct.[4]
Mandatory Visualizations
Caption: Zimmerman-Traxler model for the Evans aldol reaction.
Caption: Stereocontrol in Evans auxiliary-mediated alkylation.
Conclusion
Evans auxiliaries represent a robust and highly predictable method for achieving excellent stereocontrol in asymmetric aldol and alkylation reactions. Their performance is well-documented with extensive quantitative data, making them a reliable choice in complex synthesis.
In contrast, this compound remains a less explored chiral auxiliary. While related norephedrine and pyrrolidine-based auxiliaries have shown promise, their performance appears to be highly sensitive to structural modifications and reaction conditions, with some analogs providing excellent selectivity for non-Evans products and others showing little to no stereocontrol. For researchers and drug development professionals requiring high levels of predictable stereoselectivity, Evans auxiliaries remain the benchmark. However, the development of novel auxiliaries based on scaffolds like (1R,2S)-norephedrine continues to be an active area of research, with the potential to offer alternative and complementary stereochemical outcomes. Further systematic studies are required to fully elucidate the potential of this compound as a chiral auxiliary in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 6. Intramolecular chiral relay at stereogenic nitrogen. Synthesis and application of a new chiral auxiliary derived from (1R,2S)-norephedrine and acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds [kth.diva-portal.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemistry.williams.edu [chemistry.williams.edu]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Chiral Auxiliaries: (1R,2S)-1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol vs. Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical determinant for achieving high stereoselectivity. This guide provides a detailed comparison of the well-established chiral auxiliary, pseudoephedrine, with the prolinol-derived auxiliary, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. Due to the limited availability of direct experimental data for this compound in asymmetric reactions, this guide will utilize data from its close structural analog, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, to provide a relevant comparative analysis.
Introduction
Chiral auxiliaries are instrumental in stereoselective transformations, enabling the synthesis of enantiomerically pure compounds that are crucial in the pharmaceutical and fine chemical industries. An ideal chiral auxiliary should be readily available, easily attached to and removed from the substrate, and induce high levels of stereocontrol.
Pseudoephedrine , a naturally occurring amino alcohol, has been extensively used as a reliable and cost-effective chiral auxiliary, particularly in the asymmetric alkylation of enolates.[1] Its effectiveness stems from the rigid chelated transition state formed upon enolization, which effectively shields one face of the enolate from the electrophile.[1]
This compound is a chiral amino alcohol derived from prolinol. Prolinol-based auxiliaries are known for their versatility and effectiveness in a range of asymmetric transformations, including aldol reactions and conjugate additions.[2] They typically exert stereocontrol through the formation of rigid, chelated transition states involving the pyrrolidine ring and the hydroxyl group.[2]
Mechanism of Stereocontrol
The stereochemical outcome in reactions employing these chiral auxiliaries is dictated by the formation of a rigid transition state that directs the approach of the incoming reagent.
Pseudoephedrine: In the case of pseudoephedrine amides, deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of lithium chloride leads to the formation of a Z-enolate. The lithium cation is believed to chelate with the enolate oxygen and the hydroxyl group of the auxiliary, creating a rigid structure that blocks one face of the enolate, leading to a highly diastereoselective alkylation.[1]
This compound (and its analog): Similarly, prolinol-derived auxiliaries are thought to operate via a chelation-controlled mechanism. The pyrrolidine nitrogen and the hydroxyl group can coordinate to a metal cation, forming a rigid bicyclic-like structure that effectively shields one face of the enolate, thereby directing the electrophile to the opposite face.[2] The presence of the phenyl group in the target auxiliary is expected to enhance steric hindrance and further improve diastereoselectivity.
Comparative Performance Analysis
The following tables summarize the performance of pseudoephedrine and the prolinol-derived auxiliary analog in key asymmetric reactions.
Asymmetric Alkylation
Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries have proven to be highly effective.
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Pseudoephedrine | Propionamide | Benzyl bromide | >99:1 | 90 | [3] |
| Pseudoephedrine | Propionamide | n-Butyl iodide | >99:1 | 80 | [3] |
| Pseudoephedrine | Propionamide | Allyl bromide | 97:3 | - | [3] |
| (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | Propionamide | Benzyl bromide | 84:16 (with Cp2ZrCl2) | - | Thesis |
| (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | Propionamide | n-Butyl iodide | 94:6 (with LiCl) | - | Thesis |
Table 1: Comparison of diastereoselectivity in asymmetric alkylation.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds.
| Auxiliary | Substrate | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Pseudoephedrine | Acetamide | Pivalaldehyde | 85:15 | 62 | [4] |
| Pseudoephedrine | Acetamide | Isobutyraldehyde | 77:23 | 55 | [4] |
| (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | Propionamide | Benzaldehyde | 73:27 (with SnCl2) | - | Thesis |
| (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol | Propionamide | Benzaldehyde | 27:73 (with Cp2ZrCl2) | - | Thesis |
Table 2: Comparison of diastereoselectivity in asymmetric aldol reactions.
Experimental Protocols
Detailed methodologies for the key steps in utilizing these chiral auxiliaries are provided below.
Protocol 1: Amide Formation with Pseudoephedrine
-
Acylation: Dissolve (+)-pseudoephedrine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C and add pyridine (1.2 eq).
-
Add the desired acid chloride (e.g., propionyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with 1 M HCl and perform a standard aqueous workup.
-
The crude product can be purified by recrystallization or column chromatography.[5]
Protocol 2: Asymmetric Alkylation of Pseudoephedrine Amide
-
Enolate Formation: To a solution of the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq) in anhydrous THF at -78 °C, slowly add a freshly prepared solution of LDA (2.2 eq).
-
Stir the mixture for 1 hour at -78 °C.
-
Alkylation: Add the alkyl halide (1.5-4.0 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at 0 °C for 1-5 hours.
-
Quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent and purify by chromatography or recrystallization.[5][6]
Protocol 3: Auxiliary Cleavage
-
Hydrolysis: The alkylated pseudoephedrine amide can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sulfuric acid.[3]
-
Alternatively, reduction with a suitable reducing agent can afford the corresponding alcohol or aldehyde.[7]
Visualizing the Workflow and Mechanism
Conclusion
Both pseudoephedrine and prolinol-derived auxiliaries like this compound are valuable tools in asymmetric synthesis. Pseudoephedrine is a well-documented and highly effective auxiliary for asymmetric alkylation, consistently providing excellent diastereoselectivities.[3] While direct data for this compound is scarce, the performance of its structural analog suggests that prolinol-derived auxiliaries are promising candidates for achieving high stereocontrol, particularly with the potential for tuning selectivity through the use of different Lewis acid additives in aldol reactions. The presence of the additional phenyl group in the target compound is anticipated to enhance steric shielding and potentially lead to even higher diastereoselectivities. Further experimental investigation into the utility of this compound as a chiral auxiliary is warranted to fully elucidate its potential and allow for a direct and comprehensive comparison with established auxiliaries like pseudoephedrine.
References
A Comparative Guide to Chiral Auxiliaries for Asymmetric Synthesis: Alternatives to (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
For researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of complex molecules, the choice of a chiral auxiliary is a critical parameter influencing the efficiency and stereochemical outcome of a reaction. While (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and its derivatives have their applications, a range of powerful and versatile alternatives are widely employed in both academic and industrial settings. This guide provides an objective comparison of prominent chiral auxiliaries, including Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine-based auxiliaries, with a focus on their performance in key asymmetric transformations, supported by experimental data and detailed protocols.
Introduction to Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical course of a subsequent reaction.[1] After the desired stereocenter(s) have been created, the auxiliary is removed and can ideally be recovered for reuse.[1] The ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to the substrate, provide high levels of stereocontrol, and be removable under mild conditions without racemization of the product.
Key Alternatives and Their Performance
The following sections detail the structure, applications, and performance of three major classes of chiral auxiliaries that serve as excellent alternatives.
Pioneered by David A. Evans, oxazolidinone auxiliaries are among the most reliable and widely used auxiliaries for a variety of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[1][][3] They are typically derived from readily available α-amino acids.[3] The steric hindrance provided by the substituents at the 4 and 5 positions of the oxazolidinone ring effectively directs the approach of electrophiles.[1][4]
Performance Data: Asymmetric Alkylation
| Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereoselectivity (d.e.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl | Benzyl bromide | >99% | 90-95 |
| (S)-4-Benzyl-2-oxazolidinone | N-Propionyl | Methyl iodide | 97-99% | 85-95 |
| (S)-4-Isopropyl-2-oxazolidinone | N-Propionyl | Allyl iodide | >98% | 88-96 |
Performance Data: Asymmetric Aldol Reaction
| Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95[5] |
| (S)-4-Benzyl-2-oxazolidinone | N-Acetyl | Benzaldehyde | >99:1 | 75-85 |
| (S)-4-Isopropyl-2-oxazolidinone | N-Propionyl | Propionaldehyde | >98:2 | 85-95 |
Oppolzer's camphorsultam is a crystalline chiral auxiliary derived from camphor.[6] Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of reactions, including alkylations, aldol reactions, and cycloadditions.[6][7] The resulting derivatives are often crystalline, which can facilitate purification by recrystallization.[5]
Performance Data: Asymmetric Alkylation
| Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereoselectivity (d.e.) | Yield (%) |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl | Methyl iodide | >98% | 90-97 |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl | Benzyl bromide | >98% | 85-95 |
| (1S)-(-)-2,10-Camphorsultam | N-Acryloyl | (Diels-Alder with cyclopentadiene) | >95% | 80-90 |
Performance Data: Asymmetric Aldol Reaction
| Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| (1S)-(-)-2,10-Camphorsultam | N-Propionyl | Isobutyraldehyde | 95:5 (anti) | 80-90[5] |
| (1S)-(-)-2,10-Camphorsultam | N-Acetyl | Benzaldehyde | >95:5 (syn) | 70-85 |
Pseudoephedrine, an inexpensive and readily available natural product, can be used as a practical chiral auxiliary for the asymmetric synthesis of carboxylic acids, alcohols, aldehydes, and ketones.[8][9] Both enantiomers of pseudoephedrine are commercially available.[9] The corresponding amides undergo highly diastereoselective alkylations.[8][9]
Performance Data: Asymmetric Alkylation
| Auxiliary | Substrate (N-Acyl Derivative) | Electrophile | Diastereoselectivity (d.e.) | Yield (%) |
| (1S,2S)-(+)-Pseudoephedrine | N-Propionyl | Methyl iodide | >98% | 90-98 |
| (1S,2S)-(+)-Pseudoephedrine | N-Propionyl | Benzyl bromide | >98% | 88-97 |
| (1S,2S)-(+)-Pseudoephedrine | N-Propionyl | Isopropyl iodide | >98% | 85-95 |
Experimental Protocols
Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 eq) dropwise. After stirring for 15 minutes, add propionyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction with aqueous ammonium chloride and extract the product with an organic solvent.
-
Diastereoselective Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq) and stir for 30 minutes to form the lithium enolate. Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 1-4 hours, then allow to warm to 0 °C. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
-
Cleavage of the Auxiliary: The alkylated product can be hydrolyzed to the corresponding carboxylic acid using lithium hydroxide in a mixture of THF and water. Alternatively, reduction with lithium borohydride or lithium aluminum hydride affords the chiral alcohol. The chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.
-
Acylation of the Auxiliary: Dissolve (1S)-(-)-2,10-camphorsultam (1.0 eq) in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.05 eq) and stir for 10 minutes. Add propionyl chloride (1.1 eq), warm the reaction to 0 °C, and stir for 30 minutes. Quench with saturated aqueous ammonium chloride.[5]
-
Diastereoselective Aldol Reaction: Dissolve the N-propionyl camphorsultam (1.0 eq) in anhydrous dichloromethane and cool to -78 °C. Add di-n-butylboron triflate (1.1 eq) followed by triethylamine (1.2 eq). Stir for 30 minutes, then add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) and continue stirring at -78 °C for 2-3 hours. Quench the reaction with a pH 7 buffer and extract the product.
-
Cleavage of the Auxiliary: The aldol adduct can be cleaved using various methods, such as hydrolysis with lithium hydroxide to yield the β-hydroxy acid.
-
Amide Formation: React (1S,2S)-(+)-pseudoephedrine (1.0 eq) with the desired acyl chloride or acid anhydride (1.1 eq) in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane.
-
Diastereoselective Alkylation: Dissolve the pseudoephedrine amide (1.0 eq) and lithium chloride (2.0 eq) in anhydrous THF and cool to -78 °C. Add LDA (1.1 eq) and stir for 30 minutes. Add the alkyl halide (1.2 eq) and stir for 2-4 hours at -78 °C. Allow the reaction to warm to 0 °C and quench with saturated aqueous ammonium chloride.
-
Cleavage of the Auxiliary: The alkylated pseudoephedrine amide can be converted to the corresponding carboxylic acid by acidic or basic hydrolysis, to the alcohol by reduction with a suitable reducing agent (e.g., LiBH4), or to the aldehyde.[9] The pseudoephedrine auxiliary can be recovered.
Structural Comparison of Chiral Auxiliaries
Caption: Structures of common chiral auxiliaries.
Conclusion
The selection of an appropriate chiral auxiliary is a multifaceted decision that depends on the specific transformation, the desired stereochemical outcome, and practical considerations such as cost and ease of removal. Evans' oxazolidinones offer exceptional reliability and have been extensively validated in a wide range of applications.[3] Oppolzer's camphorsultam provides a robust and often crystalline platform, which is particularly advantageous for purification.[5] Pseudoephedrine represents a highly cost-effective and efficient alternative, especially for asymmetric alkylations.[8][9] This guide provides a comparative framework to assist researchers in making an informed choice for their asymmetric synthesis endeavors.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]
- 4. Chiral_auxiliary [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. Camphorsultam - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
A Comparative Guide to Chiral HPLC Analysis of Products from (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical production. Organocatalysts, such as the proline-derived (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, have emerged as powerful tools for achieving high levels of stereocontrol in various asymmetric transformations, most notably the aldol reaction. The successful synthesis of an enantiomerically enriched product, however, is only half the story. Rigorous and accurate analysis of the enantiomeric purity of the reaction products is critical for catalyst evaluation, reaction optimization, and quality control.
High-performance liquid chromatography (HPLC) employing a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (ee) of chiral products. This guide provides an objective comparison of chiral HPLC methods for the analysis of products, particularly β-hydroxy ketones, derived from reactions catalyzed by this compound and other proline-based catalysts. We present supporting experimental data, detailed methodologies, and a logical workflow to aid researchers in selecting and developing robust chiral separation methods.
Performance Comparison of Chiral Stationary Phases
The selection of the appropriate chiral stationary phase is the most critical factor in achieving a successful enantioselective separation. For the analysis of aldol products, which typically possess hydroxyl and carbonyl functionalities, polysaccharide-based CSPs have demonstrated broad applicability and excellent resolving power. These CSPs, derived from cellulose or amylose and often coated or immobilized on a silica support, provide a complex chiral environment that facilitates differential interactions with enantiomers.
While specific chiral HPLC data for products directly from this compound catalyzed reactions is not extensively documented in readily available literature, we can draw meaningful comparisons from the analysis of similar aldol products generated by the parent catalyst, L-proline, and its derivatives. The principles of chiral recognition and separation are largely governed by the structure of the analyte and the CSP.
Below is a summary of typical performance data for the chiral HPLC separation of a model aldol product, 2-((4-nitrophenyl)(hydroxy)methyl)cyclohexan-1-one, which is a common product in proline-catalyzed reactions.
| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Retention Time (min) | Resolution (R_s_) | Enantiomeric Excess (ee, %) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (80:20, v/v) | Enantiomer 1: 12.5Enantiomer 2: 15.2 | > 2.0 | > 95 |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90:10, v/v) | Enantiomer 1: 18.3Enantiomer 2: 21.1 | > 1.8 | > 95 |
| Immobilized Polysaccharide Phases | Hexane/Ethanol (85:15, v/v) | Enantiomer 1: 10.8Enantiomer 2: 13.0 | > 2.2 | > 98 |
| Cyclodextrin-based (e.g., β-cyclodextrin) | Acetonitrile/Water with buffer | Enantiomer 1: 9.5Enantiomer 2: 10.7 | > 1.5 | Variable |
Note: The data presented is a representative compilation from various sources for comparative purposes. Actual results may vary depending on the specific aldol product, exact reaction conditions, and HPLC system.
Experimental Protocols
Reproducible and accurate chiral HPLC analysis relies on meticulously detailed experimental protocols. Below is a general methodology for the analysis of an aldol reaction product.
Sample Preparation
-
Reaction Quenching and Work-up: After the asymmetric aldol reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extraction: Extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Purify the crude product via flash column chromatography on silica gel to isolate the desired aldol adduct.
-
Sample for HPLC: Accurately weigh approximately 1 mg of the purified product and dissolve it in 1 mL of the HPLC mobile phase or a compatible solvent. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
Chiral HPLC Method
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chiral Column: A polysaccharide-based column, such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based), is a good starting point for method development.
-
Mobile Phase: A mixture of n-hexane and an alcohol modifier (isopropanol or ethanol) is commonly used for normal-phase chromatography. The ratio of the alcohol modifier is a critical parameter for optimizing the separation.[1] A typical starting condition is 90:10 (v/v) n-hexane/isopropanol.
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally used for analytical separations.
-
Column Temperature: Maintain a constant column temperature, typically 25 °C, using a column oven to ensure reproducible retention times.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm for aromatic compounds).
-
Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100[2]
Mandatory Visualizations
To further clarify the experimental workflow and the logical relationships in chiral method development, the following diagrams are provided.
Comparison with Alternative Methods
While chiral HPLC is the most widely used technique, other methods can also be employed for the enantioselective analysis of aldol products.
-
Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC. Polysaccharide-based CSPs are also highly effective in SFC.
-
Gas Chromatography (GC): For volatile and thermally stable aldol products, GC with a chiral capillary column can be a high-resolution alternative. Derivatization may be necessary to improve volatility.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. Chiral selectors are typically added to the background electrolyte.
The choice of analytical technique depends on the specific properties of the analyte, the available instrumentation, and the goals of the analysis (e.g., routine quality control versus high-throughput screening).
Conclusion
The successful application of this compound and other proline-derived organocatalysts in asymmetric synthesis is critically dependent on accurate and reliable methods for determining the enantiomeric purity of the products. Chiral HPLC with polysaccharide-based stationary phases stands out as a robust and versatile technique for this purpose. A systematic approach to method development, starting with the screening of different CSPs and mobile phase compositions, is key to achieving optimal separation. By following the protocols and logical workflows outlined in this guide, researchers, scientists, and drug development professionals can confidently and efficiently analyze the outcomes of their enantioselective reactions.
References
Determining Diastereomeric Ratios: A Comparative Guide to Chiral Resolving Agents for NMR Spectroscopy
For researchers, scientists, and drug development professionals, the accurate determination of diastereomeric and enantiomeric ratios is a critical step in asymmetric synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral resolving agents (CRAs), offers a powerful and accessible method for this purpose. This guide provides a comparative overview of using (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol as a potential chiral resolving agent and contrasts its hypothetical performance with established alternatives, supported by generalized experimental protocols.
While specific literature on the application of this compound as a chiral resolving agent for NMR analysis is not extensively available, its structural features as a chiral amino alcohol suggest its potential utility in this context. This guide will, therefore, present a framework for its application based on the well-established principles of chiral recognition by NMR.
Principle of Chiral Recognition by NMR
Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR spectroscopy as they have identical chemical shifts. To differentiate them, a chiral environment is introduced, typically by adding a chiral resolving agent. This agent interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers are no longer mirror images and, consequently, exhibit different chemical and physical properties, including distinct chemical shifts in the NMR spectrum. The ratio of the integrated signals for a given proton (or other nucleus) in the two diastereomers directly corresponds to the enantiomeric or diastereomeric ratio of the analyte.
There are two main classes of chiral resolving agents:
-
Chiral Derivatizing Agents (CDAs): These agents react covalently with the analyte to form stable diastereomers. This method often results in significant chemical shift differences (Δδ) between the diastereomeric products. A well-known example is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid).[1][2]
-
Chiral Solvating Agents (CSAs): These agents form non-covalent, transient diastereomeric complexes with the analyte through interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. Pirkle's alcohol is a classic example of a CSA.[3][4]
This compound, possessing both a hydroxyl and an amino group, has the potential to act as a chiral solvating agent through hydrogen bonding or, after conversion to a more reactive derivative, as a chiral derivatizing agent.
Comparison of Chiral Resolving Agents
The effectiveness of a chiral resolving agent is determined by several factors, primarily the magnitude of the induced chemical shift differences (Δδ) between the diastereomeric complexes, the sharpness of the NMR signals, and the breadth of its applicability to different classes of analytes. The following table provides a comparative overview of the hypothetical performance of this compound against two industry-standard chiral resolving agents.
| Feature | This compound (Hypothetical) | Mosher's Acid (MTPA) | Pirkle's Alcohol |
| Type of Agent | Primarily a Chiral Solvating Agent (CSA); potentially a Chiral Derivatizing Agent (CDA) precursor. | Chiral Derivatizing Agent (CDA).[1] | Chiral Solvating Agent (CSA).[3] |
| Mechanism | Forms non-covalent diastereomeric complexes via hydrogen bonding (OH and NH) and π-π stacking (phenyl group). | Forms covalent diastereomeric esters or amides.[1] | Forms non-covalent diastereomeric complexes via π-π stacking and hydrogen bonding.[3] |
| Typical Analytes | Carboxylic acids, aldehydes, ketones, and other compounds capable of hydrogen bonding. | Alcohols and amines.[1] | A wide range of compounds including sulfoxides, amines, alcohols, and amides.[5] |
| Expected Δδ | Moderate. The presence of multiple interaction sites could lead to well-resolved signals. | Large. The trifluoromethyl group provides a sensitive 19F NMR probe and induces significant ¹H chemical shift differences.[6] | Moderate to large, highly dependent on the analyte.[5] |
| Advantages | Potentially broad applicability due to multiple functional groups. Commercially available. | Well-established methodology with extensive literature support. Large Δδ values are common.[7] | Simple to use (no derivatization required). Effective for a wide variety of analytes.[5] |
| Limitations | Lack of specific literature data requires empirical testing for each analyte class. Δδ values may be smaller than for CDAs. | Requires a chemical reaction, which must go to completion to avoid kinetic resolution. The reagent can be expensive.[1] | Signal broadening can occur. Optimal conditions (solvent, temperature, concentration) may need to be determined.[5] |
Experimental Protocols
The following are generalized protocols for the determination of diastereomeric ratios of chiral carboxylic acids, aldehydes, and ketones using a chiral amino alcohol like this compound as a chiral solvating agent.
General Considerations:
-
Solvent: A non-polar, aprotic solvent such as deuterated chloroform (CDCl₃) or benzene-d₆ is typically used to promote intermolecular interactions.
-
Concentration: The concentrations of the analyte and the chiral resolving agent can influence the observed chemical shift differences. A typical starting point is a 1:1 to 1:2 molar ratio of analyte to CRA, with analyte concentrations in the range of 10-20 mM.[5]
-
Temperature: Temperature can affect the equilibrium between the free and complexed species. NMR spectra are usually acquired at room temperature, but in some cases, cooling the sample may lead to better resolution.
-
Purity: The chiral resolving agent must be of high enantiomeric purity. The analyte and solvent should be dry, as water can interfere with hydrogen bonding.
Protocol 1: Determination of Diastereomeric Ratio of a Chiral Carboxylic Acid
This protocol describes the use of this compound as a chiral solvating agent for a chiral carboxylic acid. The primary interaction is expected to be an acid-base interaction forming a diastereomeric salt pair.
Materials:
-
Chiral carboxylic acid analyte
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Micropipettes
Procedure:
-
Accurately weigh approximately 5-10 mg of the chiral carboxylic acid analyte into a clean, dry vial.
-
Add approximately 1-2 equivalents of this compound to the vial.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Identify a well-resolved signal corresponding to a proton in the analyte that shows distinct chemical shifts for the two diastereomeric salts. Protons close to the chiral center are often the most affected.
-
Integrate the signals for the two diastereomers. The ratio of the integrals corresponds to the diastereomeric ratio of the analyte.
Protocol 2: Determination of Diastereomeric Ratio of a Chiral Aldehyde or Ketone
For chiral aldehydes and ketones, the interaction with the chiral amino alcohol can lead to the reversible formation of diastereomeric hemiaminals or imines/enamines, which can be observed by NMR.
Materials:
-
Chiral aldehyde or ketone analyte
-
This compound
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
Small amount of a weak acid catalyst (e.g., a trace of acetic acid, optional)
Procedure:
-
Accurately weigh approximately 5-10 mg of the chiral aldehyde or ketone analyte into a clean, dry vial.
-
Add approximately 1-1.5 equivalents of this compound.
-
Dissolve the mixture in approximately 0.6 mL of CDCl₃. A trace amount of a weak acid can be added to catalyze the formation of the imine/enamine, but this may also lead to signal broadening.
-
Transfer the solution to an NMR tube.
-
Allow the solution to equilibrate for a few minutes.
-
Acquire a ¹H NMR spectrum.
-
Look for new signals corresponding to the diastereomeric hemiaminals or imines/enamines. The methine proton of the newly formed C=N bond in an imine is often a good diagnostic signal.
-
Integrate the corresponding signals for the two diastereomers to determine the diastereomeric ratio.
Visualizing the Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining diastereomeric ratios.
Caption: Workflow for diastereomeric ratio determination using a chiral solvating agent.
Caption: Workflow for diastereomeric ratio determination using a chiral derivatizing agent.
Conclusion
The determination of diastereomeric ratios by NMR spectroscopy is a fundamental technique in stereoselective synthesis. While established chiral resolving agents like Mosher's acid and Pirkle's alcohol offer reliable methods, the exploration of new agents is crucial for expanding the scope and improving the efficiency of these analyses. This compound, with its unique structural motifs, presents itself as a promising candidate for a chiral solvating agent. The generalized protocols and comparative data provided in this guide offer a starting point for researchers to investigate its efficacy and to select the most appropriate chiral resolving agent for their specific analytical needs. As with any analytical method, empirical validation with the specific substrate is essential to ensure accurate and reproducible results.
References
- 1. The Retort [www1.udel.edu]
- 2. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 3. Pirkle's alcohol - Wikipedia [en.wikipedia.org]
- 4. William H. Pirkle: Stereochemistry pioneer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Use of S-Mosher acid as a chiral solvating agent for enantiomeric analysis of some trans-4-(4-fluorophenyl)-3-substituted-1-methylpiperidines by means of NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
A Comparative Guide to Mosher's Acid Analysis for Chiral Alcohols Obtained from (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol Mediated Reductions
For researchers, scientists, and drug development professionals, the precise determination of the stereochemical outcome of an asymmetric reaction is paramount. This guide provides a comprehensive comparison of Mosher's acid analysis with alternative methods for determining the enantiomeric excess (e.e.) of chiral secondary alcohols. The focus is on alcohols produced from the enantioselective reduction of prochiral ketones using a chiral amino alcohol ligand, (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, in conjunction with a hydride source.
The enantioselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, providing access to valuable chiral secondary alcohols which are key building blocks for many pharmaceuticals and fine chemicals.[1] The use of chiral ligands to modify reducing agents like lithium aluminum hydride (LiAlH4) is a common strategy to induce asymmetry.[2] this compound, also known as (1R,2S)-N-pyrrolidinyl norephedrine, is a chiral amino alcohol that can be employed as a ligand in such reductions.[3]
Following the synthesis of a chiral alcohol, it is crucial to determine its enantiomeric purity. Mosher's acid analysis, a classic NMR-based method, has long been a staple for this purpose.[4][5] This technique involves the conversion of the chiral alcohol into a mixture of diastereomeric esters using an enantiomerically pure form of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride.[6] These diastereomers exhibit distinct signals in their ¹H or ¹⁹F NMR spectra, allowing for the determination of both the enantiomeric excess and, by using both enantiomers of Mosher's acid, the absolute configuration of the alcohol.[4][7]
Performance Comparison: Mosher's Acid Analysis vs. Alternatives
While Mosher's acid analysis is a powerful tool, alternative methods such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are also widely used. The choice of method depends on several factors including the nature of the analyte, the required accuracy, and the available instrumentation.[4][8]
Below is a comparison of these methods for the analysis of a representative chiral alcohol, (R)-1-phenylethanol, which can be produced by the asymmetric reduction of acetophenone.
| Feature | Mosher's Acid Analysis (NMR) | Chiral HPLC/GC |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[4] | Physical separation of enantiomers on a chiral stationary phase.[8] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. | Chromatogram with baseline-separated peaks for each enantiomer. |
| Quantitative Data | Enantiomeric excess (e.e.) calculated from the integration of diastereomeric signals. | Enantiomeric excess (e.e.) calculated from the integrated peak areas. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives.[4] | No, typically requires a standard of known absolute configuration. |
| Sample Requirement | Typically requires milligrams of sample. | Can be performed with smaller sample quantities. |
| Development Time | Generally applicable with minimal method development. | Requires method development to find a suitable chiral stationary phase and mobile phase.[8] |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC or GC system with a chiral column.[8] |
Experimental Data
The following table presents representative data for the enantioselective reduction of acetophenone to 1-phenylethanol using a chiral amino alcohol/LiAlH4 system, and the subsequent analysis of the product's enantiomeric excess by Mosher's acid analysis and a chiral HPLC method.
| Analytical Method | Major Diastereomer/Enantiomer Signal (Integration/Area) | Minor Diastereomer/Enantiomer Signal (Integration/Area) | Calculated Enantiomeric Excess (e.e.) |
| Mosher's Acid Analysis (¹H NMR) | (R)-alcohol-(S)-MTPA ester (0.95) | (S)-alcohol-(S)-MTPA ester (0.05) | 90% |
| Chiral HPLC | (R)-1-phenylethanol (Peak Area: 94.8) | (S)-1-phenylethanol (Peak Area: 5.2) | 89.6% |
Note: The data presented is representative and based on typical outcomes for such reactions and analyses.
Experimental Protocols
Enantioselective Reduction of Acetophenone
This protocol describes the asymmetric reduction of acetophenone to 1-phenylethanol using a chiral amino alcohol-modified LiAlH4 reagent.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Acetophenone
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LiAlH4 (1.0 equivalent) in anhydrous THF to the chiral ligand solution.
-
Stir the mixture at -78 °C for 30 minutes to allow for the formation of the chiral hydride reagent.
-
Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Allow the mixture to warm to room temperature and stir until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenylethanol.
-
The crude product can be purified by flash column chromatography on silica gel.
Mosher's Acid Analysis of 1-Phenylethanol
This protocol details the preparation of Mosher's esters from the obtained 1-phenylethanol for NMR analysis.
Materials:
-
1-phenylethanol (from the reduction)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated chloroform (CDCl₃)
-
NMR tubes
Procedure:
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2-5 mg of the chiral 1-phenylethanol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC or ¹H NMR).
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The e.e. is calculated as: e.e. (%) = [|Integration(major) - Integration(minor)| / (Integration(major) + Integration(minor))] x 100
-
For absolute configuration determination, assign the proton signals for both diastereomers in both spectra. Calculate the chemical shift difference (Δδ = δS - δR) for protons on either side of the ester linkage. A consistent positive or negative sign for Δδ on one side of the molecule relative to the other allows for the assignment of the absolute configuration based on the established Mosher's method mnemonic.[7]
Visualizing the Workflow
The following diagrams illustrate the key processes described in this guide.
Caption: Experimental workflow from ketone reduction to stereochemical analysis.
Caption: Logic of Mosher's acid analysis for determining e.e. and absolute configuration.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 3. (1R,2S)-N-Pyrrolidinyl-L-Norephedrine Base | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Auxiliaries: Evaluating Cost-Effectiveness in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with economic viability. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired reaction, the auxiliary is removed and can often be recycled. This guide provides an objective comparison of the cost-effectiveness of several common chiral auxiliaries, with a special focus on the performance of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and its derivatives.
While traditionally recognized as a precursor for chiral ligands and catalysts, this compound, a derivative of (1R,2S)-norephedrine, also holds potential as a chiral auxiliary. This guide will compare its performance metrics, where available, against well-established auxiliaries such as Evans' oxazolidinones and pseudoephedrine-based auxiliaries.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is determined by several factors, including the diastereoselectivity it induces, the yield of the desired product, the ease of its attachment and removal, and its potential for recycling. The following tables summarize the performance of common chiral auxiliaries in key asymmetric reactions.
Table 1: Performance in Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Derivative) | Aldehyde | Diastereoselectivity (syn:anti) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl | Isobutyraldehyde | >99:1 | 80-95[1] |
| (1S,2S)-Pseudoephedrine | N-Propionyl | Benzaldehyde | >95:5 | 85-95 |
| This compound Derivative * | N-Propionyl | Benzaldehyde | Limited Stereocontrol | Moderate |
*Note: Data for this compound as a traditional auxiliary is limited in publicly available literature. Performance is inferred from structurally similar compounds used as catalysts, which suggest it may offer limited stereocontrol in this specific transformation when used as an auxiliary.[2]
Table 2: Performance in Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate | Alkylating Agent | Diastereomeric Excess (de, %) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | N-Propionyl oxazolidinone | Benzyl bromide | >98 | 90-98 |
| (1S,2S)-Pseudoephedrine | Propionamide | n-Butyl iodide | >98 | 90-99[3] |
| Pyrrolidine-based auxiliaries (structurally similar to the target compound) | Propionamide | Benzyl bromide | 82-98[4] | High[4] |
Cost-Effectiveness Analysis
The overall cost-effectiveness of a chiral auxiliary is not solely determined by its purchase price but also by its efficiency, the number of synthetic steps required for its attachment and removal, and its recyclability.
Table 3: Cost and Recyclability Comparison
| Chiral Auxiliary | Approximate Cost (per 10g) | Recyclability | Key Considerations |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone |
| High | High and predictable stereocontrol.[1] |
| (1S,2S)-Pseudoephedrine | $ | High | Low cost, often crystalline products aid purification.[3] |
| This compound |
| Moderate to High | More commonly used as a catalyst or ligand precursor.[2] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of syntheses utilizing chiral auxiliaries.
General Procedure for Asymmetric Alkylation using a Pseudoephedrine Auxiliary
-
Amide Formation: (1S,2S)-(+)-Pseudoephedrine is acylated with an appropriate acyl chloride or anhydride to form the corresponding amide.[3]
-
Diastereoselective Alkylation: The pseudoephedrine amide is deprotonated using a strong base like lithium diisopropylamide (LDA) to form a lithium enolate. The reaction is typically performed in the presence of lithium chloride to enhance reaction rates and selectivities. The alkylating agent is then added at low temperature.[3]
-
Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product by hydrolysis (e.g., with sulfuric acid in dioxane/water) to yield the desired enantiomerically enriched carboxylic acid.[3]
General Procedure for Asymmetric Aldol Reaction using an Evans' Auxiliary
-
Acylation of the Auxiliary: The Evans' oxazolidinone is acylated by deprotonation with a strong base (e.g., n-butyllithium) followed by the addition of an acyl chloride.[1]
-
Enolate Formation and Aldol Addition: The N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to form a Z-enolate. The aldehyde is then added at low temperature to effect the diastereoselective aldol addition.
-
Auxiliary Cleavage: The chiral auxiliary can be cleaved under various conditions to provide different products. For example, hydrolysis with lithium hydroxide and hydrogen peroxide yields the chiral β-hydroxy acid.[1]
Visualization of Key Concepts
To further clarify the processes involved in using chiral auxiliaries, the following diagrams illustrate a typical workflow and the underlying principle of stereochemical control.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Steric hindrance from the chiral auxiliary favors one reaction pathway.
Conclusion
The choice of a chiral auxiliary is a multifaceted decision that requires careful consideration of stereoselectivity, yield, cost, and recyclability. Evans' oxazolidinones offer excellent and predictable stereocontrol, making them a reliable choice for many applications.[1] Pseudoephedrine-based auxiliaries present a highly cost-effective and efficient option, particularly for asymmetric alkylations.[3]
While this compound is more commonly employed as a ligand in asymmetric catalysis, its structural similarity to known chiral auxiliaries suggests potential in this area as well. However, based on currently available data, its performance as a traditional, stoichiometrically-used auxiliary may be less effective in certain reactions compared to more established systems. For researchers and drug development professionals, the optimal choice will depend on the specific requirements of their synthetic target and the overall economic and efficiency goals of the project. Further research into the application of this compound as a recoverable chiral auxiliary could open new avenues for cost-effective asymmetric synthesis.
References
Unambiguous Stereochemical Confirmation of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the synthesis and characterization of chiral molecules like (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol and its derivatives. The spatial arrangement of atoms defines the molecule's biological activity, making unambiguous confirmation of its stereoisomeric form essential. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic methods for the stereochemical confirmation of this class of compounds, supported by experimental principles and data presentation formats.
X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained.[1] This technique provides a three-dimensional map of electron density, allowing for the direct visualization of the atomic arrangement and thus an unequivocal assignment of stereocenters. However, the formation of high-quality crystals can be a significant bottleneck, prompting the use of other powerful analytical techniques.[1]
This guide will compare the utility of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, which are often more readily applicable for the stereochemical analysis of this compound derivatives and other amino alcohols.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for stereochemical determination depends on several factors, including the nature of the sample, the availability of instrumentation, and the required level of certainty. While X-ray crystallography provides a definitive answer, NMR and CD spectroscopy offer valuable and often more rapid insights into the stereochemistry of molecules in solution.
| Technique | Principle | Sample Requirements | Throughput | Certainty of Assignment | Key Considerations |
| X-ray Crystallography | Diffraction of X-rays by a single crystal lattice. | High-quality single crystal. | Low | Definitive (Gold Standard) | Crystal growth can be challenging and time-consuming.[1] The presence of a heavy atom can aid in the determination of absolute configuration.[1] |
| NMR Spectroscopy | Differences in the magnetic environment of nuclei in diastereomeric derivatives or in the presence of chiral solvating agents.[2][3] | Soluble sample. May require derivatization with a chiral agent (e.g., Mosher's acid).[3] | High | High (with appropriate derivatization) | Derivatization can be complex. Analysis of chemical shift differences provides stereochemical information.[2][4] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule.[1] | Soluble sample with a chromophore near the stereocenter. | High | Moderate to High | The observed spectrum (Cotton effect) can be compared to theoretical calculations or empirical rules to assign absolute configuration.[5] |
Experimental Protocols
X-ray Crystallography
A suitable single crystal of the this compound derivative is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam.[6] The diffraction pattern is collected on a detector as the crystal is rotated. The resulting data is processed to determine the unit cell dimensions and the electron density map of the molecule, from which the atomic positions and stereochemistry are determined.[7]
NMR Spectroscopy (using a Chiral Derivatizing Agent)
-
Derivatization: The chiral amino alcohol is reacted with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-Mosher's acid chloride, to form a mixture of diastereomeric esters.[3]
-
Data Acquisition: ¹H or ¹⁹F NMR spectra of the diastereomeric mixture are acquired.
-
Analysis: The chemical shifts of specific protons or fluorine atoms near the newly formed chiral center will differ between the two diastereomers. By analyzing these differences (Δδ values), the absolute configuration of the original amino alcohol can be determined based on established models.[2][4]
Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: A solution of the chiral compound in a suitable solvent is prepared. The concentration should be optimized to give a measurable CD signal.
-
Data Acquisition: The CD spectrum is recorded over a range of wavelengths where the molecule has an electronic transition (chromophore).
-
Analysis: The sign of the Cotton effect (positive or negative peak) in the CD spectrum is related to the stereochemistry of the molecule. This can be correlated to the absolute configuration by comparison with the spectra of known compounds or through quantum chemical calculations.[5]
Logical Workflow for Stereochemical Confirmation
The following diagram illustrates a typical workflow for determining the stereochemistry of a novel this compound derivative.
Caption: Workflow for stereochemical confirmation.
Comparison of Methodologies
The decision on which method to employ involves a trade-off between the level of certainty required and the practical feasibility. The following diagram illustrates the relationship between these methods.
Caption: Relationship between analytical methods.
References
Performance of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol in Different Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the chiral amino alcohol (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as (1R,2S)-N-pyrrolidinylnorephedrine, in various solvent systems for the asymmetric addition of diethylzinc to benzaldehyde. This reaction is a widely accepted benchmark for evaluating the efficacy of chiral catalysts in carbon-carbon bond formation, a critical process in the synthesis of chiral molecules for pharmaceuticals and other applications. The performance of this compound is compared with other relevant chiral amino alcohol catalysts to provide a comprehensive overview for catalyst selection.
Performance Data in Asymmetric Diethylzinc Addition to Benzaldehyde
The efficiency of a chiral catalyst is primarily determined by the yield and the enantiomeric excess (ee) of the product. The following tables summarize the performance of this compound in different solvent systems and compare it with other commonly used chiral amino alcohols.
Table 1: Performance of this compound in Different Solvents
| Solvent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| Hexane | 10 | 0 | 91 | 88 | (S) |
| Toluene | 20 | -20 | Not Specified | 84.4 | Not Specified |
Note: The data for hexane was obtained using the (1S,2R) enantiomer of the catalyst, which produces the (S)-enantiomer of the product. It is expected that the (1R,2S) enantiomer will produce the (R)-enantiomer with similar yield and enantioselectivity.
Table 2: Comparative Performance of Alternative Chiral Amino Alcohol Catalysts
| Catalyst | Solvent | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |
| (-)-DAIB | Toluene | 2 | 0 | 97 | 98 | (S) |
| (1R,2S)-N-Methylephedrine | Toluene | 5 | 0 | 85 | 90 | (R) |
| (1R,2S)-(-)-Norephedrine | Toluene | 2 | 0 | 95 | 86 | (R) |
| N-cyclooctylpseudonorephedrine | Not Specified | 10 | Not Specified | Not Specified | 87.5-91.0 | Not Specified |
Experimental Protocols
The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., hexane or toluene)
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (0.05 - 0.2 mmol, 5-20 mol%) in the chosen anhydrous solvent (e.g., 5 mL of toluene).
-
Reaction Mixture Assembly: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). To this solution, add the diethylzinc solution (e.g., 2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at the same temperature for 30 minutes.
-
Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. Determine the yield of the purified product. The enantiomeric excess (ee %) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.
Visualizations
Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol like this compound.
Caption: Proposed catalytic cycle for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Experimental Workflow
The following diagram outlines the general experimental workflow for evaluating the performance of this compound in different solvent systems.
Caption: General experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Safety Operating Guide
Proper Disposal of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, a compound often used in pharmaceutical research. Adherence to these guidelines is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Hazard Identification and Assessment
Based on the chemical structure, which includes a phenyl group, a propanol backbone, and a pyrrolidine ring, the compound may be classified as a hazardous substance. General principles of chemical safety dictate that it should be handled with care, assuming it may possess one or more of the following characteristics until confirmed otherwise by an SDS:
-
Flammability: Organic compounds, especially those containing alcohol and hydrocarbon moieties, are often flammable.[2]
-
Toxicity: Many organic compounds can be toxic if inhaled, ingested, or absorbed through the skin.
-
Irritant: The compound may cause skin, eye, or respiratory irritation.
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment (PPE) as specified in the SDS. Standard PPE for handling potentially hazardous chemicals includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: May be required if handling powders or volatile solutions outside of a fume hood.
III. Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1][3] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
Key Principles for Segregation and Storage:
-
Do Not Mix: Never mix this waste with other incompatible chemical waste streams. For instance, do not mix with strong oxidizing agents, acids, or bases unless the SDS explicitly permits it.[3][4]
-
Dedicated Container: Use a container that is compatible with the chemical. For organic solvents and compounds, glass or high-density polyethylene (HDPE) containers are generally suitable.[5]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic").[3][6]
-
Closed Containers: Keep the waste container securely closed at all times, except when adding waste.[3][7]
-
Storage Location: Store the waste container in a designated satellite accumulation area (SAA) that is well-ventilated, away from heat sources, and separate from general laboratory traffic.[4][5]
IV. Disposal Procedure
The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), in the designated hazardous waste container.
-
Container Management: Do not overfill the waste container; leave at least 10% headspace to allow for expansion.[5]
-
Request Pickup: Once the container is full or is no longer being used, arrange for a waste pickup with your institution's EHS office. Follow your institution's specific procedures for requesting a pickup.[3]
-
Documentation: Maintain accurate records of the waste generated, including the amount and date of accumulation, as required by your institution and regulatory agencies.[6]
Prohibited Disposal Methods:
-
Do Not Dispose Down the Drain: It is illegal and unsafe to dispose of this chemical down the sink.[1][7]
-
Do Not Dispose in Regular Trash: This chemical and any materials contaminated with it must not be placed in the regular trash.[3]
-
Do Not Evaporate: Do not allow the chemical to evaporate in a fume hood as a means of disposal.[4][7]
V. Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the area and follow your laboratory's established spill response protocol. For a small spill of this compound:
-
Evacuate and Secure: If the material is volatile or the spill is large, evacuate the immediate area and prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated, typically by working within a chemical fume hood.
-
Absorb: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Collect: Carefully collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policy.
Quantitative Data Summary
The following table outlines the type of quantitative data that should be referenced from the Safety Data Sheet (SDS) for this compound to ensure safe handling and disposal.
| Parameter | Description | Importance for Disposal |
| Flash Point | The lowest temperature at which a liquid can form an ignitable mixture in air. | Determines flammability hazard and storage requirements. |
| LD50/LC50 | The lethal dose or concentration that causes death in 50% of a test population. | Indicates acute toxicity and necessary handling precautions. |
| Permissible Exposure Limits (PELs) | The maximum amount or concentration of a chemical that a worker may be exposed to under OSHA regulations.[8][9] | Guides the need for engineering controls like fume hoods. |
| pH | The measure of acidity or alkalinity. | Important for determining corrosive properties and segregation from incompatible materials. |
| Boiling Point | The temperature at which a liquid boils and turns to vapor. | Indicates the volatility of the substance. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 6. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 7. vumc.org [vumc.org]
- 8. osha.gov [osha.gov]
- 9. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Essential Safety and Operational Guide for Handling (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (1R,2S)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol. Adherence to these procedures is paramount for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment
This compound is a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Appropriate Personal Protective Equipment (PPE) must be worn at all times to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Face Shield | Recommended when there is a splash hazard. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable. Inspect for damage before each use.[4][5] |
| Body Protection | Laboratory Coat | Flame-resistant coat required when working with open flames.[4] |
| Chemical-Resistant Apron or Coveralls | Advised for larger quantities or when there is a significant risk of splashing. | |
| Respiratory Protection | NIOSH/MSHA Approved Respirator | Required if working in a poorly ventilated area or if irritation is experienced.[6] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidents and exposure.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Remove all potential ignition sources, as the substance is combustible.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with skin and eyes.
-
Do not inhale vapors or mists.
-
Wash hands thoroughly with soap and water after handling.[3]
-
-
Storage:
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled hazardous waste container.
-
Do not mix with other waste streams.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
-
Disposal:
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency | Action |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the area. Remove all ignition sources.[6] Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7] Place the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Water spray may be used to cool containers.[3] |
Workflow for Safe Handling
Caption: Safe handling workflow from preparation to disposal.
References
- 1. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1R,2S)- | C13H19NO | CID 10856631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenyl-2-(pyrrolidin-1-yl)propan-1-ol, (1S,2R)- | C13H19NO | CID 9942483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
